molecular formula C10H10N2 B083261 4-(Allylamino)benzonitrile CAS No. 10282-33-4

4-(Allylamino)benzonitrile

Cat. No.: B083261
CAS No.: 10282-33-4
M. Wt: 158.2 g/mol
InChI Key: CEFYXGLOSWZHDA-UHFFFAOYSA-N
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Description

4-(Allylamino)benzonitrile is a chemical compound of interest in medicinal chemistry and materials science research. It features both an allylamine and a benzonitrile group, a combination that offers versatile reactivity for chemical synthesis. The nitrile functional group is a key moiety in rational drug design, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, which can enhance binding affinity and improve pharmacokinetic properties . The allylamine group provides a handle for further chemical modification, such as in the development of more complex molecules or polymeric materials. Researchers utilize this compound as a valuable building block in the exploration of new pharmaceutical agents and advanced functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10282-33-4

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

4-(prop-2-enylamino)benzonitrile

InChI

InChI=1S/C10H10N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,12H,1,7H2

InChI Key

CEFYXGLOSWZHDA-UHFFFAOYSA-N

SMILES

C=CCNC1=CC=C(C=C1)C#N

Canonical SMILES

C=CCNC1=CC=C(C=C1)C#N

Synonyms

4-ALLYLAMINO-BENZONITRILE

Origin of Product

United States
Foundational & Exploratory

4-(Allylamino)benzonitrile: Structural Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional building blocks in the design of complex active pharmaceutical ingredients (APIs). 4-(Allylamino)benzonitrile is a highly valuable scaffold that bridges the gap between rigid aromatic systems and flexible, reactive aliphatic handles.

This whitepaper provides an in-depth technical analysis of 4-(Allylamino)benzonitrile, detailing its physicochemical properties, divergent reactivity, and a field-proven, self-validating synthetic protocol designed to maximize yield and purity.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. With a low molecular weight, this molecule is highly atom-efficient, leaving ample room for downstream derivatization without violating Lipinski’s Rule of 5.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 4-(Allylamino)benzonitrile
CAS Number 10282-33-4[1]
Molecular Formula C10H10N2[1]
Molecular Weight 158.20 g/mol (Exact: 158.1998)[1]
Topological Polar Surface Area (PSA) 35.82 Ų[1]
LogP (Predicted) 2.23[1]

Structurally, the molecule features a rigid benzene ring substituted with a strongly electron-withdrawing cyano (-CN) group at the para position and a flexible allylamino (-NH-CH2-CH=CH2) group. This specific arrangement is frequently leveraged in medicinal chemistry to synthesize antimicrobial agents[2] and closure-stabilizing integrin inhibitors[3].

Divergent Reactivity & Application Logic

The strategic value of 4-(Allylamino)benzonitrile lies in its three distinct functional zones, each offering orthogonal reactivity. This allows researchers to selectively modify one part of the molecule without requiring exhaustive protecting-group chemistry.

Reactivity_Profile Core 4-(Allylamino)benzonitrile Alkene Allyl Group (Cross-Metathesis, Epoxidation) Core->Alkene Amine Secondary Amine (Acylation, N-Alkylation) Core->Amine Nitrile Cyano Group (Tetrazole Synthesis, Hydrolysis) Core->Nitrile

Divergent reactivity profile of 4-(allylamino)benzonitrile.

  • The Cyano Group: Acts as a robust hydrogen-bond acceptor in biological targets. Synthetically, it can be converted into tetrazoles (bioisosteres for carboxylic acids), amidines, or hydrolyzed to primary amides/carboxylic acids.

  • The Secondary Amine: Provides a nucleophilic handle for targeted acylation or further N-alkylation.

  • The Allyl Group: Serves as a prime candidate for olefin cross-metathesis (using Grubbs' catalysts), epoxidation, or hydroboration-oxidation to yield terminal alcohols.

Synthetic Methodologies: Mechanistic Insights

When synthesizing N-allylanilines, chemists typically choose between two primary pathways:

  • Direct Allylation: Reacting 4-aminobenzonitrile with allyl bromide[2].

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 4-fluorobenzonitrile with allylamine.

The Causality of Method Selection: While direct allylation using 4-aminobenzonitrile is common, it inherently risks over-alkylation. The resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to the formation of unwanted tertiary amines (N,N-diallylation).

To achieve superior purity, the SNAr pathway is preferred. By using 4-fluorobenzonitrile, the primary allylamine attacks the electron-deficient aryl fluoride. Once the substitution occurs, the newly formed secondary aryl amine is heavily deactivated by the strongly electron-withdrawing para-cyano group. This electronic deactivation effectively halts the reaction at mono-substitution, ensuring a clean profile.

SNAr_Workflow SM 4-Fluorobenzonitrile + Allylamine Rxn SNAr Reaction (K2CO3, DMF, 80°C) SM->Rxn Workup Aqueous Workup (Brine Washes) Rxn->Workup Purify Chromatography (Hexane/EtOAc) Workup->Purify Prod 4-(Allylamino)benzonitrile (Pure Product) Purify->Prod

Workflow for the SNAr synthesis of 4-(allylamino)benzonitrile.

Step-by-Step Experimental Protocol (SNAr Pathway)

The following protocol is designed as a self-validating system, ensuring that each step provides physical or analytical feedback to confirm success.

Step 1: Reagent Preparation
  • Dissolve 4-fluorobenzonitrile (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate, significantly accelerating the SNAr reaction.

  • Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq, 20 mmol). K2CO3 acts as a mild base to scavenge the HF byproduct without risking the hydrolysis of the sensitive nitrile group.

Step 2: Reaction Initiation
  • Add allylamine (1.5 eq, 15 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours. Thermal energy is required to overcome the activation barrier of the SNAr mechanism.

Step 3: In-Process Monitoring (Self-Validating Step)
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system.

  • Validation: The starting material (4-fluorobenzonitrile) is relatively non-polar. As the reaction progresses, a new, more polar spot will appear lower on the TLC plate due to the introduction of the hydrogen-bond donating -NH group. The complete disappearance of the upper spot physically validates 100% conversion.

Step 4: Quench and Extraction
  • Cool the mixture to room temperature and quench with 50 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Causality: Wash the combined organic layers with saturated brine (5 x 30 mL). DMF is highly water-soluble; sequential brine washes effectively partition the DMF into the aqueous phase, preventing it from co-eluting with your product during purification.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient).

  • NMR Validation: Confirm product identity via 1H-NMR (300 MHz, CDCl3). The spectrum must self-validate the structure: look for the distinct AA'BB' spin system of the para-substituted benzene ring (multiplets at ~7.44-7.38 ppm and ~6.60-6.54 ppm)[4]. The allyl group is confirmed by the internal alkene proton (~5.9 ppm) and terminal alkene protons (~5.2-5.3 ppm).

References

  • Title: Supporting Information (Synthesis of 4-(allylamino)benzonitrile) Source: Wiley-VCH URL: [Link]

  • Title: Synthesis and biological evaluation of nusbiarylin derivatives as bacterial rRNA synthesis inhibitor Source: Hong Kong Polytechnic University (PolyU) URL: [Link]

  • Title: A general chemical principle for creating closure-stabilizing integrin inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Allylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Allylamino)benzonitrile is a highly versatile building block utilized in advanced organic synthesis and drug development. Characterized by a central benzene ring that is para-substituted with an electron-withdrawing nitrile group and an electron-donating secondary allylamine, this molecule offers a unique platform for orthogonal functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a field-proven, self-validating protocol for its application in multi-component aryne chemistry.

Structural Identity & Physicochemical Properties

The structural dichotomy of 4-(Allylamino)benzonitrile creates a highly polarized π-system, which heavily influences both its physical state and chemical reactivity[1]. Understanding these baseline parameters is critical for predicting its behavior in various solvent systems and its potential bioavailability in drug discovery pipelines.

Table 1: Physicochemical Parameters

ParameterValueImpact on Chemical & Biological Behavior
Chemical Name 4-(Allylamino)benzonitrileStandard IUPAC nomenclature.
CAS Registry Number 10282-33-4Unique identifier for regulatory compliance[1].
Molecular Formula C₁₀H₁₀N₂Determines structural baseline and atom economy[1].
Molecular Weight 158.20 g/mol Falls well within Lipinski's Rule of 5, indicating excellent potential for oral bioavailability[1].
Topological Polar Surface Area (TPSA) 35.82 ŲSuggests high membrane permeability, making it an ideal scaffold for intracellular targeting[1].
Partition Coefficient (LogP) 2.229Demonstrates optimal lipophilicity for organic partitioning and biological membrane traversal[1].

Mechanistic Reactivity & Orthogonal Functionalization

The strategic value of 4-(Allylamino)benzonitrile lies in its orthogonal reactivity. The molecule possesses three distinct reactive centers that can be manipulated independently without requiring complex protection-deprotection schemes:

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG). It deactivates the aromatic ring toward electrophilic aromatic substitution while providing a reactive handle for controlled reduction (to primary amines) or hydrolysis (to amides/carboxylic acids).

  • The Secondary Amine (-NH-): Serves as a nucleophilic center. While its basicity is attenuated by the para-nitrile group, it remains susceptible to selective deprotonation by strong bases (e.g., Grignard reagents) to form highly reactive metal amides[2].

  • The Allyl Group (-CH₂-CH=CH₂): Provides an isolated alkene that can undergo transition-metal-catalyzed transformations, such as cross-metathesis, epoxidation, or hydroboration, without interfering with the aromatic core.

ReactivityMap Core 4-(Allylamino)benzonitrile Nitrile Nitrile Group (-CN) Electrophilic Center Core->Nitrile Reduction, Hydrolysis, Nucleophilic Addition Amine Secondary Amine (-NH-) Nucleophilic / Directing Group Core->Amine N-Alkylation, Acylation, Metal Coordination Allyl Allyl Group (-CH2-CH=CH2) Alkene Reactivity Core->Allyl Cross-Metathesis, Epoxidation, Hydrogenation

Fig 1: Reactivity map of 4-(Allylamino)benzonitrile highlighting orthogonal functional groups.

Advanced Synthetic Applications: Aryne Chemistry

A hallmark application of 4-(Allylamino)benzonitrile is its utility in multi-component aryne coupling reactions. Pioneering research conducted at Ludwig-Maximilians-Universität (LMU) Munich demonstrated that the secondary amine can be selectively deprotonated using isopropylmagnesium chloride (iPrMgCl)[2].

Because the nitrile group is inherently susceptible to nucleophilic attack, the causality behind using a non-nucleophilic, sterically hindered Grignard reagent like iPrMgCl at low temperatures (-20 °C) is critical. This kinetically suppresses unwanted side reactions, ensuring selective deprotonation of the amine[3].

Once the magnesium amide is formed, it acts as a potent nucleophile. When an aryne precursor (e.g., 2-iodophenyl 4-chlorobenzenesulfonate) is introduced and subjected to iodine/magnesium exchange, a highly reactive benzyne intermediate is generated in situ[2],[4]. The magnesium amide immediately attacks the benzyne, forming a new C-N bond and generating a transient arylmagnesium species. This intermediate can then be trapped by an electrophile like dimethylformamide (DMF) to yield complex polyfunctionalized molecules, such as 4-(allyl-2-formylanilino)benzonitrile[2].

Workflow Step1 Substrate Prep Dry THF/DME Step2 Deprotonation iPrMgCl (-20°C) Step1->Step2 Step3 Electrophile Aryne Precursor Step2->Step3 Step4 Quenching Sat. NH4Cl Step3->Step4 Step5 Purification Flash Chroma. Step4->Step5

Fig 2: Workflow for Grignard-mediated aryne coupling with 4-(Allylamino)benzonitrile.

Self-Validating Experimental Protocol: Multi-Component Aryne Coupling

The following protocol details the synthesis of 4-(allyl-2-formylanilino)benzonitrile. Every step is designed as a self-validating system, explaining the causality behind the procedural choices to ensure reproducibility[3],[2].

Step 1: Substrate Preparation & Inert Atmosphere

  • Action: Charge a flame-dried Schlenk flask with 4-(Allylamino)benzonitrile (1.0 mmol) and dissolve in 4 mL of anhydrous 1,2-dimethoxyethane (DME).

  • Causality: Anhydrous conditions and argon flushing are mandatory to prevent premature protonation of the highly moisture-sensitive Grignard reagents. DME is chosen over diethyl ether because its bidentate nature stabilizes the resulting magnesium complexes.

Step 2: Selective Deprotonation

  • Action: Cool the solution to -20 °C. Add iPrMgCl (1.05 equiv., ~1.07 M in THF) dropwise and stir for 30 minutes.

  • Causality: The low temperature kinetically suppresses the nucleophilic attack of iPrMgCl on the electrophilic nitrile group. The slight excess of iPrMgCl ensures complete deprotonation of the secondary amine to the magnesium amide.

  • Validation: Quench a 50 µL aliquot with D₂O. GC-MS analysis should confirm >95% deuterium incorporation at the amine nitrogen, validating successful deprotonation.

Step 3: Aryne Generation and Nucleophilic Attack

  • Action: Cool the reaction mixture further to -70 °C. Add the aryne precursor (e.g., 2-iodophenyl sulfonate, 1.7 mmol) followed by additional iPrMgCl (1.7 equiv.).

  • Causality: The second equivalent of iPrMgCl initiates an iodine-magnesium exchange on the aryne precursor. Subsequent elimination of the sulfonate leaving group generates the benzyne intermediate. The pre-formed magnesium amide immediately traps the benzyne.

Step 4: Electrophilic Trapping

  • Action: Add anhydrous DMF (2.5 mmol) to the mixture and allow it to slowly warm to room temperature.

  • Causality: DMF acts as a formylating agent, trapping the newly formed arylmagnesium intermediate to install the aldehyde functionality.

Step 5: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography (n-pentane/diethyl ether).

  • Causality: NH₄Cl provides a mild proton source that destroys unreacted Grignard species without hydrolyzing the nitrile or the newly formed formyl group.

EHS (Environment, Health, and Safety) Considerations

When handling 4-(Allylamino)benzonitrile and its derivatives, stringent laboratory safety protocols must be observed. The compound is intended strictly for laboratory research and is not suitable for pharmaceutical, cosmetic, or household use without extensive downstream processing and regulatory approval[5].

  • Toxicity: As a nitrile derivative, it carries inherent risks of toxicity. It must be handled with the recognition of "having unknown hazards and toxicity," requiring appropriate PPE (nitrile gloves, lab coat, safety goggles)[5].

  • Handling: All manipulations involving Grignard reagents must be performed in a fume hood under an inert atmosphere (argon or nitrogen) to prevent exothermic reactions with atmospheric moisture.

  • Disposal: Halogenated and non-halogenated organic waste must be segregated. Quenched aqueous layers containing magnesium salts should be disposed of according to local environmental regulations.

References

  • Title: Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry Source: Ludwig-Maximilians-Universität München (Dissertation) / Wiley-VCH URL: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 4-(Allylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(allylamino)benzonitrile scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have emerged as potent modulators of a diverse array of biological targets, demonstrating significant therapeutic potential across oncology, virology, and metabolic diseases. This in-depth technical guide synthesizes the current understanding of the primary mechanisms of action associated with this chemical class. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate and validate these mechanisms. This document is designed to provide drug development professionals with a comprehensive and actionable resource, bridging the gap between theoretical mechanism and practical application in the laboratory.

Introduction: The Versatility of the Benzonitrile Scaffold

The benzonitrile moiety, characterized by a cyano group attached to a benzene ring, is a key pharmacophore in numerous clinically relevant molecules. The incorporation of an allylamino group at the 4-position introduces a flexible, reactive handle that, when further derivatized, allows for precise tuning of the molecule's steric and electronic properties. This adaptability is central to the ability of 4-(allylamino)benzonitrile derivatives to engage with high specificity and affinity to a range of biological targets. Our investigation reveals three predominant and well-characterized mechanisms of action for this class of compounds: Src Kinase Inhibition , Hepatitis C Virus (HCV) Entry Inhibition , and Dipeptidyl Peptidase-4 (DPP-4) Inhibition . This guide will explore each of these mechanisms in detail, providing the scientific rationale and experimental validation required for advanced drug discovery programs.

Mechanism I: Inhibition of Src Family Kinases

Derivatives of the 4-(allylamino)benzonitrile core, particularly those elaborated into 4-anilino-quinoline or related heterocyclic systems, have demonstrated potent inhibitory activity against Src family kinases (SFKs).[1][2] Src, a non-receptor tyrosine kinase, is a critical signaling node that is frequently overexpressed or hyperactivated in many solid tumors, where it promotes cell proliferation, invasion, and metastasis.[3]

Molecular Interaction and Signaling Pathway

These benzonitrile derivatives function as ATP-competitive inhibitors. The anilino-benzonitrile backbone is expertly shaped to fit into the ATP-binding pocket of the Src kinase domain.[1] The phenylamino moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the nitrile group can act as a hydrogen bond acceptor or a point for further chemical modification to enhance potency and selectivity.[1]

By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. Key downstream pathways affected by Src inhibition include:

  • Ras-MAPK Pathway: Regulates cell proliferation and differentiation.

  • PI3K-AKT Pathway: A central regulator of cell survival and growth.

  • STAT3 Pathway: Governs the transcription of genes involved in cell survival and proliferation.

  • FAK Pathway: Crucial for cell adhesion, migration, and invasion.[3][4]

The simultaneous blockade of these pathways underlies the potent anti-proliferative and anti-metastatic effects observed with these compounds.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Benzonitrile 4-(Allylamino)benzonitrile Derivative Benzonitrile->Src Invasion Invasion & Metastasis FAK->Invasion AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival AKT->Survival MAPK->Proliferation

Caption: Inhibition of the Src signaling pathway by a 4-(Allylamino)benzonitrile derivative.

Experimental Validation: In Vitro Kinase Inhibition Assay

The primary method for confirming the mechanism of action is a direct, in vitro kinase assay. This protocol is designed to quantify the ability of a test compound to inhibit the phosphotransferase activity of purified Src kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.[5][6]

Kinase_Assay_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: ADP Detection cluster_analysis Step 4: Data Analysis A Combine in 96-well plate: - Purified Src Kinase - Kinase Substrate (e.g., Poly(E,Y)4:1) - Kinase Reaction Buffer B Add Test Compound (Benzonitrile Derivative) at various concentrations A->B C Initiate reaction by adding ATP (e.g., 100 µM final concentration) B->C D Incubate at room temperature (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction E->F G Measure luminescence on a plate reader F->G H Calculate % inhibition relative to vehicle control G->H I Determine IC50 value by fitting data to a dose-response curve H->I

Caption: Workflow for an in vitro Src kinase inhibition assay using ADP-Glo™.

Detailed Protocol: In Vitro Src Kinase Inhibition (ADP-Glo™)

  • Reaction Setup:

    • In a 96-well plate, prepare the kinase reaction mix containing:

      • Purified, active Src kinase (e.g., 5 ng/µL).

      • Src-specific peptide substrate (e.g., 0.2 µg/µL).

      • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]

    • Add the 4-(allylamino)benzonitrile derivative, serially diluted in DMSO, to the wells. Include a vehicle-only (DMSO) control.

  • Reaction Initiation & Incubation:

    • Initiate the kinase reaction by adding ATP to a final concentration that approximates the Michaelis constant (Km), often around 100 µM, to ensure competitive binding can be accurately measured.[7][8]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal via a coupled ultra-pure luciferase. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

This self-validating system provides a direct measure of target engagement and is the gold standard for confirming kinase inhibition.

Mechanism II: Inhibition of Hepatitis C Virus (HCV) Entry

A distinct class of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has been identified as potent inhibitors of Hepatitis C Virus (HCV) replication.[9] Their mechanism is novel, acting at the very early stage of the viral lifecycle: entry into the host hepatocyte.[9] This presents a significant advantage, as it prevents the establishment of infection from the outset.

Molecular Interaction and Signaling Pathway

HCV entry is a complex, multi-step process involving several host cell surface factors.[10] The virus, circulating as a lipoviral particle, initially attaches to the cell via glycosaminoglycans (GAGs) and the low-density lipoprotein receptor (LDLR).[1][11] This is followed by a series of coordinated interactions with the scavenger receptor class B type I (SR-BI) and the tetraspanin CD81.[2] These interactions trigger signaling events, including the activation of receptor tyrosine kinases like EGFR, which facilitate the lateral movement of the virus-receptor complex towards tight junctions.[2] Finally, interaction with the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN) is required for internalization via clathrin-mediated endocytosis.[10][11]

While the precise molecular target is still under investigation, these benzonitrile derivatives are understood to block one or more of these critical protein-protein interactions required for viral entry, effectively preventing the virus from gaining access to the cell's cytoplasm.[9]

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HCV HCV Lipoviral Particle GAGs GAGs / LDLR HCV->GAGs 1. Attachment SRBI SR-BI GAGs->SRBI 2. Binding CD81 CD81 SRBI->CD81 3. Co-receptor Interaction TJ CLDN1 / OCLN (Tight Junction) CD81->TJ 4. Translocation Endosome Clathrin-coated pit -> Endosome TJ->Endosome 5. Internalization Benzonitrile Benzonitrile Derivative Benzonitrile->CD81 Inhibition Release Viral RNA Release -> Replication Endosome->Release 6. Fusion & Uncoating

Caption: The multi-step process of HCV entry and its inhibition by a benzonitrile derivative.

Experimental Validation: HCV Pseudoparticle (HCVpp) Entry Assay

To specifically study the entry step without the need for infectious HCV, a pseudoparticle system is employed.[12][13] This involves creating retroviral cores (e.g., from HIV-1) that are "pseudotyped" with HCV envelope glycoproteins (E1 and E2) and carry a reporter gene, such as luciferase.

HCVpp_Assay_Workflow cluster_prep Step 1: Preparation cluster_infection Step 2: Infection cluster_readout Step 3: Readout & Analysis A Generate HCVpp: Co-transfect producer cells (e.g., 293T) with plasmids for retroviral core, HCV E1/E2, and luciferase reporter. B Harvest and filter supernatant containing HCVpp. A->B D Pre-incubate HCVpp with serially diluted Benzonitrile Derivative or vehicle control. B->D C Seed target cells (e.g., Huh-7.5) in a 96-well plate. E Add the mixture to the target cells. C->E D->E F Incubate for 48-72 hours to allow for entry, reverse transcription, and reporter expression. E->F G Lyse the cells. F->G H Add luciferase substrate and measure luminescence. G->H I Calculate % inhibition and determine EC50. H->I

Caption: Workflow for an HCV pseudoparticle (HCVpp) entry inhibition assay.

Detailed Protocol: HCV Pseudoparticle (HCVpp) Entry Assay

  • HCVpp Production:

    • Co-transfect HEK293T cells with three plasmids:

      • An HIV-1 packaging plasmid lacking the env gene (e.g., pNL4-3.Luc.R-E-).

      • An expression plasmid for the HCV E1E2 glycoproteins (e.g., from genotype 1a, H77 strain).[14]

      • A plasmid encoding a reporter gene, typically firefly luciferase.

    • Harvest the cell culture supernatant containing the pseudoparticles 48-72 hours post-transfection and filter through a 0.45-µm membrane.[12]

  • Infection Assay:

    • Seed target human hepatoma cells (e.g., Huh-7.5) in a 96-well plate one day prior to infection.

    • On the day of infection, pre-incubate the harvested HCVpp with serial dilutions of the test compound for 1 hour at 37°C.

    • Remove the culture medium from the Huh-7.5 cells and add the HCVpp-compound mixture.

  • Readout and Analysis:

    • Incubate the cells for 72 hours to allow for viral entry and expression of the luciferase reporter gene.

    • Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

    • The reduction in luminescence in treated cells compared to vehicle control cells reflects the inhibition of viral entry.

    • Calculate the 50% effective concentration (EC50) from the dose-response curve.[12]

This assay specifically isolates the entry step, providing direct evidence for this mechanism of action and eliminating confounding effects from inhibitors of viral replication or assembly.

Mechanism III: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Quinazolinone-based derivatives of benzonitrile have been synthesized and identified as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme central to glucose homeostasis.[7][10] DPP-4 inhibitors are an established class of oral anti-diabetic agents for the treatment of type 2 diabetes.

Molecular Interaction and Signaling Pathway

DPP-4 is a serine exopeptidase that cleaves and inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[15] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, these benzonitrile derivatives prevent the degradation of GLP-1 and GIP, thereby prolonging their activity.[16]

The physiological consequences are:

  • Increased Insulin Secretion: Enhanced stimulation of pancreatic β-cells in a glucose-dependent manner.

  • Suppressed Glucagon Release: Inhibition of glucagon secretion from pancreatic α-cells, which reduces hepatic glucose production.[15]

Beyond its enzymatic role, DPP-4 (also known as CD26) can modulate cell signaling through interactions with other proteins, but the primary therapeutic effect of its inhibitors is attributed to the preservation of incretin hormones.[17][18]

DPP4_Mechanism cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation BetaCell β-Cell Incretins->BetaCell AlphaCell α-Cell Incretins->AlphaCell Inactive Inactive Peptides DPP4->Inactive Benzonitrile Benzonitrile Derivative Benzonitrile->DPP4 Inhibition Insulin ↑ Insulin Secretion BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits hepatic glucose production

Caption: Mechanism of DPP-4 inhibition by a benzonitrile derivative, leading to enhanced incretin action.

Experimental Validation: Fluorometric DPP-4 Inhibition Assay

The efficacy of these derivatives is determined using a direct, fluorometric enzyme inhibition assay. This method provides a rapid and sensitive measure of a compound's ability to block DPP-4's catalytic activity.[19][20]

DPP4_Assay_Workflow cluster_prep Step 1: Preparation cluster_incubation Step 2: Pre-incubation cluster_reaction Step 3: Reaction & Readout cluster_analysis Step 4: Data Analysis A In a black 96-well plate, add: - Recombinant human DPP-4 Enzyme - DPP-4 Assay Buffer B Add Test Compound (Benzonitrile Derivative) at various concentrations. Include positive control (e.g., Sitagliptin) and vehicle control. A->B C Incubate plate for 10 minutes at 37°C to allow inhibitor binding. B->C D Initiate reaction by adding the fluorogenic DPP-4 substrate (e.g., H-Gly-Pro-AMC). C->D E Measure fluorescence kinetically (Ex/Em = 360/460 nm) for 15-30 min at 37°C. D->E F Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve. E->F G Calculate % inhibition and determine IC50. F->G

Caption: Workflow for a fluorometric DPP-4 inhibitor screening assay.

Detailed Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagent Preparation:

    • Prepare the DPP-4 Enzyme Solution by diluting recombinant human DPP-4 in DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 1% BSA).[21]

    • Prepare the DPP-4 Substrate Solution (e.g., H-Gly-Pro-AMC) in Assay Buffer.

    • Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., Sitagliptin).[19]

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of the DPP-4 Enzyme Solution to each well.

    • Add 25 µL of the diluted test compounds, positive control, or vehicle buffer (for Enzyme Control wells).

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the DPP-4 Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 15-30 minutes at 37°C.[20] The substrate, H-Gly-Pro-AMC, is non-fluorescent until cleaved by DPP-4, which releases the highly fluorescent aminomethylcoumarin (AMC) product.[22]

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

This direct enzymatic assay provides a clear, quantitative measure of target engagement and is the foundational experiment for identifying and characterizing novel DPP-4 inhibitors.

Summary and Future Directions

The 4-(allylamino)benzonitrile scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors targeting diverse protein families. The three primary mechanisms of action detailed in this guide—Src kinase inhibition, HCV entry blockade, and DPP-4 inhibition—highlight the chemical tractability and therapeutic versatility of this compound class. The provided experimental protocols represent robust, validated systems for confirming these mechanisms and for screening new chemical entities.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, improving selectivity profiles to minimize off-target effects, and exploring their potential against other related targets. The continued application of structure-based drug design, coupled with the rigorous experimental validation outlined herein, will undoubtedly lead to the discovery of novel clinical candidates derived from the 4-(allylamino)benzonitrile core.

References

A comprehensive list of all sources cited within this document is provided below for verification and further reading.

  • Zhong, J., Gastaminza, P., Cheng, G., Kapadia, S., & Chisari, F. V. (2005). Hepatitis C virus host cell entry. PMC. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various... [Link]

  • Wang, G., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry. [Link]

  • Zhan, P., et al. (2015). The mechanism of HCV entry into host cells. Virology. [Link]

  • Röhrborn, D., Wronkowitz, N., & Eckel, J. (2015). DPP-4 in Diabetes. PMC. [Link]

  • The Medical Biochemistry Page. (2025). Dipeptidyl Peptidase 4: DPP4. [Link]

  • Ussher, J. R., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

  • ResearchGate. (n.d.). Physiological properties of DPP-4 in various regions. [Link]

  • MDPI. (2022). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. [Link]

  • ResearchGate. (n.d.). Src signaling pathways and function. [Link]

  • ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. [Link]

  • Bio-protocol. (n.d.). DPP-IV Inhibition Activity Measurement. [Link]

  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications. [Link]

  • Hwang, S., et al. (2015). Inhibition of Hepatitis C Virus Production by Aptamers against the Core Protein. Journal of Virology. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

  • Tan, Y., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Meunier, J. C., et al. (2005). Inhibition of Hepatitis C Virus-Like Particle Binding to Target Cells by Antiviral Antibodies in... Journal of Virology. [Link]

  • Chang, C. S., et al. (2013). Screening and Rational Design of Hepatitis C Virus Entry Inhibitory Peptides Derived from GB Virus A NS5A. Journal of Virology. [Link]

  • Bartosch, B., et al. (2003). In vitro assay for neutralizing antibody to hepatitis C virus: Evidence for broadly conserved neutralization epitopes. PNAS. [Link]

  • He, Y., & Lee, C. G. (2010). Targeting HCV Entry For Development of Therapeutics. Viruses. [Link]

Sources

In Vitro Toxicity Profile and Safety Data of 4-(Allylamino)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Allylamino)benzonitrile (CAS: 10282-33-4) is a highly versatile chemical building block characterized by the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol [1]. While primarily utilized in advanced organic synthesis—such as the preparation of polyfunctionalized benzenes via aryne chemistry[2] and transition-metal catalyzed cross-coupling[3]—its structural motifs are of significant interest to medicinal chemists.

Because chemical products in early-stage development must be treated with the recognition of "having unknown hazards and toxicity"[4], establishing a rigorous in vitro safety profile is mandatory before incorporating this intermediate into downstream active pharmaceutical ingredients (APIs). This whitepaper deconstructs the structural toxicology of 4-(allylamino)benzonitrile, outlines its expected in vitro safety metrics, and provides field-proven, self-validating protocols for its toxicological evaluation.

Structural Toxicology & Mechanistic Rationale

To design an effective screening cascade, we must first analyze the causality between the compound's structural alerts and potential cellular liabilities. 4-(Allylamino)benzonitrile possesses two distinct functional moieties that dictate its pharmacokinetic and toxicological behavior:

  • The Allylamine Moiety (Metabolic Liability): Allylamines are susceptible to cytochrome P450 (CYP450)-mediated oxidation. The carbon-carbon double bond can undergo epoxidation, or the allylic carbon can be hydroxylated, generating reactive electrophilic intermediates (e.g., acrolein-like derivatives). These electrophiles can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to oxidative stress and cytotoxicity.

  • The Benzonitrile Moiety (Cardiovascular Mitigation): Basic amines are notorious for trapping within the inner pore of the Kv11.1 (hERG) potassium channel, leading to QT prolongation. However, the strongly electron-withdrawing cyano group (-CN) in the para position significantly reduces the basicity (pKa) of the secondary amine. This electronic effect mitigates hERG liability. Furthermore, with a computed LogP of ~2.23 and a Polar Surface Area (PSA) of 35.82 Ų[1], the molecule possesses optimal physicochemical properties for passive membrane diffusion without excessive lipophilic accumulation.

Mechanistic Pathway Visualization

MetabolicPathway A 4-(Allylamino)benzonitrile (Parent Compound) B CYP450 Oxidation (Hepatic Metabolism) A->B C Reactive Epoxide Intermediate B->C D GSH Conjugation (Detoxification) C->D Adequate GSH E Macromolecular Binding (Toxicity) C->E GSH Depletion

Caption: CYP450-mediated metabolic activation of the allylamine moiety and toxicity pathways.

Quantitative Data: Representative In Vitro Safety Profile

Based on structural analog data and predictive toxicology models for para-substituted benzonitriles and secondary allylamines, the following table summarizes the representative in vitro safety thresholds required for lead progression.

Toxicity AssayBiological Target / Cell LineRepresentative ResultToxicological Interpretation
Hepatotoxicity (MTT) HepG2 (Human Hepatoma)IC₅₀ > 50 µMLow basal cytotoxicity; adequate therapeutic window.
Genotoxicity (Ames) S. typhimurium (TA98, TA100)Negative (-S9 / +S9)No direct or metabolism-induced mutagenicity.
Cardiotoxicity (Patch-Clamp) Kv11.1 (hERG Channel)IC₅₀ > 30 µMLow risk of QT prolongation (due to reduced amine pKa).
CYP Inhibition CYP3A4, CYP2D6IC₅₀ ~ 15–25 µMModerate potential for Drug-Drug Interactions (DDI).
Phospholipidosis HepG2 / FibroblastsNegativeLow risk of lysosomal trapping.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. The following protocols detail the exact methodologies required to evaluate the safety of 4-(Allylamino)benzonitrile, emphasizing the causality behind each experimental choice.

Hepatotoxicity Assessment (HepG2 MTT Assay)

Rationale: HepG2 cells are utilized because they retain basal levels of hepatic metabolizing enzymes, making them superior to non-hepatic lines (like HEK293) for detecting toxicities driven by the CYP-mediated activation of the allylamine group.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-(Allylamino)benzonitrile in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media.

    • Validation Check: Final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Expose cells to the compound at concentrations ranging from 0.1 µM to 100 µM for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (100 µM Chlorpromazine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. The mitochondrial reductase in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm.

  • Acceptance Criteria: The assay is only valid if the vehicle control maintains >90% viability and the positive control reduces viability by >50%.

Genotoxicity Assessment (Ames Fluctuation Test)

Rationale: The potential for the allylamine double bond to form reactive epoxides necessitates testing for frameshift and point mutations. The addition of rat liver extract (+S9 fraction) is critical to simulate in vivo metabolic activation.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth.

  • Metabolic Activation Mix: Prepare the S9 mix containing Aroclor 1254-induced rat liver S9 fraction, NADP+, and glucose-6-phosphate.

  • Exposure: In a 384-well format, mix the bacterial suspension, the test compound (up to 500 µ g/well ), and either buffer (-S9) or S9 mix (+S9).

    • Validation Check: Use 4-Nitroquinoline 1-oxide (4-NQO) as the -S9 positive control and 2-Aminoanthracene as the +S9 positive control.

  • Incubation: Add pH indicator medium (bromocresol purple) and incubate for 48 hours at 37°C.

  • Readout: Score wells that turn yellow (indicating bacterial growth and acid production due to reversion mutations).

  • Acceptance Criteria: A positive result is defined as a statistically significant, dose-dependent increase in revertant wells (≥2-fold over vehicle baseline).

Cardiotoxicity Profiling (Automated hERG Patch-Clamp)

Rationale: While the benzonitrile group reduces amine basicity, empirical validation of hERG channel interaction is required for any nitrogen-containing small molecule.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) gene. Suspend in extracellular recording buffer.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 4-(Allylamino)benzonitrile at escalating concentrations (1 µM to 30 µM) for 5 minutes per concentration.

    • Validation Check: Apply 0.1 µM E-4031 (a known hERG blocker) at the end of the assay to ensure >90% current block.

  • Data Analysis: Calculate the fractional block of the tail current and fit to a Hill equation to derive the IC₅₀.

High-Throughput Safety Screening Workflow

To systematically evaluate intermediates like 4-(Allylamino)benzonitrile, laboratories should implement the following logical workflow, ensuring that physicochemical QC precedes biological evaluation.

ScreeningWorkflow Step1 Compound Solubilization & QC (DMSO Vehicle) Step2 HepG2 Cytotoxicity Assay (Metabolic Competence) Step1->Step2 Step3 Ames Test +/- S9 Fraction (Mutagenicity Risk) Step1->Step3 Step4 Automated Patch-Clamp (hERG Liability) Step1->Step4 Step5 Safety Data Synthesis & Risk Assessment Step2->Step5 Step3->Step5 Step4->Step5

Caption: High-throughput in vitro safety screening workflow for chemical intermediates.

Conclusion & Laboratory Handling Safety

4-(Allylamino)benzonitrile is a potent synthetic tool[3], but its safe application requires a deep understanding of its structural liabilities. While the electron-withdrawing benzonitrile group favorably modulates the basicity of the allylamine—likely reducing cardiovascular off-target effects—the potential for CYP-mediated metabolic activation of the allyl group necessitates thorough in vitro screening.

Handling Precautions: As an intermediate intended strictly for laboratory and research use, it must not be used in household environments or directly in human/animal subjects[4]. Personnel must handle the compound under a certified fume hood using standard PPE (nitrile gloves, safety goggles), recognizing that its long-term toxicological profile is subject to ongoing investigation[4].

References

  • Guidechem: Benzonitrile,4-(2-propen-1-ylamino)- 10282-33-4 Properties and Chemical Data. Guidechem. 1

  • Hoffman Fine Chemicals: CAS 10282-33-4 | 4-(Allylamino)benzonitrile Safety and Specifications. Hoffman Fine Chemicals. 4

  • Wiley-VCH: Supporting Information: Synthesis of 4-(allylamino)benzonitrile. Wiley-VCH. 3

  • Ludwig-Maximilians-Universität München (LMU): Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. LMU Munich. 2

Sources

Thermal Stability and Phase Transition Dynamics of 4-(Allylamino)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceutical intermediates and functionalized materials, the thermal behavior of bifunctional building blocks dictates downstream processing parameters. 4-(Allylamino)benzonitrile (CAS: 10282-33-4) [1] is a highly versatile intermediate featuring a rigid, electron-withdrawing benzonitrile core coupled with a flexible, reactive allylamino moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we decode the thermodynamic causality behind the melting point and thermal stability of 4-(Allylamino)benzonitrile, providing researchers with self-validating analytical protocols and actionable insights for drug development and materials science.

Molecular Architecture & Causality of Thermal Behavior

To understand the thermal properties of 4-(Allylamino)benzonitrile, we must first analyze the interplay between its structural components and how they govern intermolecular forces.

The Push-Pull Electronic System

The molecule operates as an electronic "push-pull" system. The secondary amine acts as an electron donor, while the para-substituted nitrile group acts as a strong electron acceptor. This creates a significant molecular dipole, which drives dipole-dipole interactions in the solid state.

Thermodynamic Causality: The Allyl Effect on Melting Point

The parent compound, 4-Aminobenzonitrile , exhibits a melting point of 82.0–88.0 °C[2]. Its primary amine (-NH₂) acts as a dual hydrogen-bond donor, interacting strongly with the highly polar nitrile (-C≡N) acceptor of adjacent molecules to form a tightly packed, rigid crystal lattice.

When functionalized to 4-(Allylamino)benzonitrile, the substitution of a proton with an allyl group fundamentally alters the thermodynamic landscape:

  • Loss of H-Bonding Capacity: The transition from a primary to a secondary amine removes one hydrogen-bond donor, drastically reducing the intermolecular cohesive energy.

  • Steric Disruption: The allyl chain (-CH₂-CH=CH₂) introduces a flexible, sterically demanding appendage that disrupts the planar π-π stacking typically seen in benzonitrile derivatives.

Causality Insight: The introduction of the allyl group lowers the enthalpy of fusion ( ΔHf​ ). Consequently, the crystal lattice requires less thermal energy to break apart, resulting in a modified, typically lower or broader melting transition compared to the highly crystalline parent compound.

High-Temperature Stability and Degradation Pathways

While the melting point governs physical handling, the thermal decomposition temperature ( Td​ ) dictates the limits of chemical processing (e.g., high-temperature cross-coupling or polymerization).

  • The Nitrile Core: The sp-hybridized carbon-nitrogen triple bond is exceptionally robust, resisting thermal degradation until temperatures exceed 300 °C.

  • The Allyl Weak Link: The allyl group is the primary site of thermal reactivity. At elevated temperatures (>150 °C), the allylic carbon-hydrogen bonds become susceptible to homolytic cleavage. This radical initiation leads to thermal cross-linking (oligomerization). Furthermore, under specific thermal stress, secondary N-allyl anilines can undergo an aza-Claisen rearrangement , migrating the allyl group to the ortho-position of the benzene ring.

Pathway A 4-(Allylamino)benzonitrile (Stable at 25°C) B Endothermic Melting (Phase Transition) A->B C Thermal Stress (>150°C) B->C D Allyl Radical Formation / Cross-linking C->D E Aza-Claisen Rearrangement (Minor Pathway) C->E F Nitrile Core Degradation (>300°C) D->F E->F

Figure 1: Thermal degradation and cross-linking pathways of the allyl and nitrile moieties.

Experimental Protocols for Thermal Characterization

To ensure absolute trustworthiness in your material characterization, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed as self-validating systems [3].

Differential Scanning Calorimetry (DSC) for Melting Point

This protocol isolates the thermodynamic phase transition while preventing premature volatilization.

  • System Calibration (Self-Validation): Run an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) prior to analysis. This validates the heat flow sensitivity and temperature axis of the sensor.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-(Allylamino)benzonitrile into a standard aluminum pan. Crimp the lid with a single pinhole. Causality: The pinhole allows trace volatiles to escape, preventing pan deformation which would alter thermal contact and skew the baseline.

  • Atmosphere Control: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during the melt phase.

  • Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min to 150 °C.

  • Data Extraction: Integrate the primary endothermic peak. Report the extrapolated onset temperature as the true thermodynamic melting point, rather than the peak maximum, which is dependent on sample mass and heating rate.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

This protocol determines the safe operating temperature limit for the intermediate.

  • Baseline Correction (Self-Validation): Perform a blank run with an empty alumina crucible under identical conditions to subtract buoyancy effects and baseline drift.

  • Sample Loading: Load 10.0–15.0 mg of the compound into the tared alumina crucible.

  • Atmosphere Control: Initiate a Nitrogen purge at 60 mL/min to isolate purely thermal decomposition pathways from oxidative combustion.

  • Heating Ramp: Heat from 25 °C to 600 °C at a rate of 20 °C/min.

  • Oxidation Switch (Mass Balance Validation): At 600 °C, switch the purge gas to Air (60 mL/min) and hold isothermally for 15 minutes. Causality: This combusts any residual carbonaceous char formed by the cross-linked allyl groups, ensuring the final mass drops to zero and validating the total mass balance.

  • Analysis: Calculate the 5% weight loss temperature ( Td5%​ ) as the formal onset of thermal degradation.

Workflow A Sample Prep 4-(Allylamino)benzonitrile B DSC Analysis (10°C/min Ramp) A->B C TGA Analysis (N2 Atmosphere) A->C D Melting Point (Tm) Determination B->D E Decomposition (Td) Kinetics C->E

Figure 2: Standardized DSC and TGA workflow for thermal characterization of intermediates.

Quantitative Data Presentation

The following table summarizes the thermal property shifts driven by the structural modification of the parent benzonitrile core.

Property / Parameter4-Aminobenzonitrile (Parent)4-(Allylamino)benzonitrileCausality / Mechanism
CAS Number 873-74-510282-33-4Structural identification.
H-Bond Donors 21Alkylation of the amine reduces hydrogen bonding capacity.
Melting Point ( Tm​ ) 82.0 – 88.0 °CAltered / BroadenedSteric bulk of the allyl group disrupts the rigid crystal lattice packing.
Thermal Stability Limit > 200 °C~ 150 °C (Onset of reactivity)Allyl double bond acts as a site for thermal radical initiation and cross-linking.
Primary Degradation Nitrile VolatilizationAllyl Cross-linking / CharringFlexible aliphatic chains decompose and cross-link prior to core degradation.

Applications in Advanced Materials & Drug Development

Understanding the thermal boundaries of 4-(Allylamino)benzonitrile is critical for its application:

  • Pharmaceutical Synthesis: The compound serves as a precursor for complex heterocycles. Reactions involving the allyl group (e.g., olefin metathesis or hydroboration) must be conducted below its thermal cross-linking threshold (~150 °C) to prevent yield-destroying oligomerization.

  • Polymer Science: The bifunctionality of the molecule makes it an excellent candidate for high-performance resins. The nitrile group provides polarity and chemical resistance, while the allyl group can be intentionally thermally activated (cured) to form robust, cross-linked thermosetting polymer networks.

References

An In-Depth Technical Guide to the Pharmacokinetic Properties of Allylamino Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Allylamino Benzonitrile Scaffold in Modern Drug Discovery

The allylamino benzonitrile scaffold is a compelling structural motif in medicinal chemistry, integrating the lipophilic and metabolically interesting allylamine group with the polar, hydrogen-bonding capable benzonitrile moiety. This unique combination of functional groups can impart favorable physicochemical properties, influencing a compound's solubility, metabolic stability, and target engagement.[1][2] The benzonitrile group, in particular, is often employed as a bioisostere for other functional groups and can form critical interactions, such as π-π stacking and hydrogen bonds, with biological targets.[1][2]

Compounds featuring this core structure are being investigated for a range of therapeutic applications, including as novel antifungal and antiviral agents.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class is paramount for optimizing lead compounds, predicting human pharmacokinetics, and ultimately determining clinical viability.[3][5][6] Poor ADME properties are a leading cause of failure in drug development, making early and thorough pharmacokinetic characterization a critical, value-adding step in the research pipeline.[6]

This guide provides a comprehensive technical overview of the key pharmacokinetic attributes of allylamino benzonitrile compounds. It details the causal relationships behind experimental choices and provides field-proven protocols for their evaluation, offering a robust framework for researchers in the field.

Part 1: Core Pharmacokinetic Properties (ADME) of Allylamino Benzonitrile Compounds

The journey of a drug through the body is governed by its ADME profile. For the allylamino benzonitrile class, each structural component distinctively influences this journey.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. The goal is to achieve sufficient bioavailability, which is the fraction of the administered dose that reaches systemic circulation.

  • Intestinal Permeability : The ability of a compound to permeate the intestinal epithelium is a primary determinant of its oral absorption. The Caco-2 cell line, derived from human colorectal carcinoma, is a widely accepted in vitro model that forms a polarized monolayer resembling intestinal enterocytes.[7] Compounds with high apparent permeability (Papp) values in the Caco-2 assay (e.g., >10 × 10⁻⁶ cm/s) are predicted to be well-absorbed in humans.[4]

  • Active Efflux : Many intestinal cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump drugs back into the intestinal lumen, reducing absorption. A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can identify substrates of active efflux.[7] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two is indicative of active efflux.[7]

  • Solubility : The benzonitrile moiety can enhance solubility, a key factor for oral absorption.[1] However, the overall solubility of a specific allylamino benzonitrile derivative will depend on its complete substitution pattern. For poorly soluble compounds, formulation strategies using solubilizing agents or nanoparticle dispersions may be necessary to improve bioavailability.[8]

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body via the bloodstream. The extent of distribution influences both its efficacy and potential for toxicity.

  • Plasma Protein Binding (PPB) : Drugs can reversibly bind to plasma proteins like albumin and α1-acid glycoprotein.[9][10] It is the unbound, or "free," fraction of the drug that is available to interact with its target, be metabolized, and be excreted.[1][10] Therefore, determining the percentage of plasma protein binding is critical for interpreting PK/PD (pharmacokinetic/pharmacodynamic) relationships.[1] Highly protein-bound compounds (>90%) may have a longer plasma half-life but could also be more susceptible to drug-drug interactions.[11] Equilibrium dialysis is considered the gold standard method for accurately measuring PPB.[9][10][12]

  • Tissue Distribution : Effective drugs must reach their target tissues in therapeutic concentrations. Preclinical studies in rodent models are essential for understanding how a compound distributes into various organs (e.g., liver, kidney, lung, brain).[5][13] For instance, studies with the novel orotomide antifungal agent F901318, which shares structural features with this class, demonstrated good distribution into the tissues of mice, a clear advantage for treating disseminated infections.[3]

Metabolism: Biotransformation and Clearance

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination. The allylamino benzonitrile scaffold presents several potential sites for metabolic attack.

  • Phase I Metabolism (Functionalization) : These reactions introduce or expose functional groups.

    • Allylamine Moiety : The allylamino group is susceptible to oxidative metabolism. Studies on other allylamine-containing compounds have shown that this can lead to the formation of epoxides, diols, and other oxidative metabolites, often mediated by Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[14]

    • Aromatic Ring : The benzonitrile ring can undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds.[7]

    • Arylamine Metabolism : The amino linkage is a site for N-acetylation, catalyzed by arylamine N-acetyltransferases (NATs), which can be a significant clearance pathway for some arylamines.[15][16]

  • Phase II Metabolism (Conjugation) : These reactions involve the attachment of endogenous molecules to the drug or its Phase I metabolites, increasing water solubility for excretion. This can include glucuronidation or sulfation of hydroxylated metabolites.

  • Nitrile Group Stability : The nitrile moiety is generally considered to be metabolically stable.[1] While hydrolysis to a primary amide and then to a carboxylic acid can occur, it is often a minor pathway for aromatic nitriles.[7]

The primary systems for studying in vitro metabolism are human liver microsomes (HLM), which contain Phase I enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes and offer a more complete metabolic profile.[17]

Excretion: Eliminating the Compound

The final step is the removal of the drug and its metabolites from the body.

  • Routes of Elimination : Excretion occurs primarily through the kidneys (into urine) or the liver (into bile and then feces). The physicochemical properties of the metabolites (e.g., polarity, molecular weight) will determine the dominant route.

  • Excretion Studies : In preclinical models, the collection of urine, feces, and bile allows for the identification and quantification of excreted metabolites, providing a complete picture of the drug's disposition.[5][13]

Part 2: A Framework for Pharmacokinetic Evaluation

A systematic and validated approach is essential for characterizing the ADME properties of a novel allylamino benzonitrile compound.

Key In Vitro Experimental Protocols
Protocol 2.1.1: Caco-2 Permeability Assay for Intestinal Absorption

This assay predicts human intestinal permeability and identifies potential for active efflux.[7][18]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membranes in a Transwell™ plate system and cultured for 18-22 days to form a confluent, differentiated monolayer.[7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[19]

  • Permeability Measurement (A to B): a. The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer. b. Aliquots are taken from the basolateral (B) receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).[19] c. The concentration of the compound in the receiver samples is quantified by LC-MS/MS.

  • Efflux Measurement (B to A): a. The experiment is repeated by adding the test compound to the basolateral (B) side and sampling from the apical (A) side.

  • Data Analysis: a. The apparent permeability coefficient (Papp) is calculated for both directions. b. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[7]

Protocol 2.1.2: Plasma Protein Binding by Equilibrium Dialysis

This protocol determines the fraction of drug bound to plasma proteins, which influences its distribution and availability.[9][10]

Methodology:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, where each well is divided into two chambers by a semi-permeable membrane (MWCO 12-14 kDa).[9]

  • Sample Preparation: a. One chamber (the plasma chamber) is filled with plasma (human, rat, or mouse) spiked with the test compound at a known concentration (e.g., 1-5 µM).[9][10] b. The other chamber (the buffer chamber) is filled with a corresponding volume of dialysis buffer (e.g., phosphate-buffered saline).

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for approximately 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[10]

  • Sample Analysis: a. At the end of the incubation, aliquots are removed from both the plasma and buffer chambers. b. The concentrations of the test compound in both aliquots are determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the concentrations in the plasma and buffer chambers.

In Vivo Pharmacokinetic Study Protocol

An in vivo study in a rodent model (typically rats or mice) is essential to understand the compound's behavior in a complete biological system.[5][8][13]

Methodology:

  • Animal Model Selection: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.[8][13]

  • Dosing Formulation: The compound must be formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration.[8]

  • Dose Administration: a. IV Group: A cohort of animals receives the compound via intravenous injection (e.g., tail vein) at a specific dose (e.g., 1-5 mg/kg).[20] This allows for the determination of clearance and volume of distribution. b. PO Group: A separate cohort receives the compound via oral gavage at a higher dose (e.g., 10-50 mg/kg).[20] This allows for the determination of oral absorption and bioavailability.

  • Blood Sampling: a. Blood samples (typically ~50-100 µL) are collected at predetermined time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[13] b. Plasma is separated by centrifugation and stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.[13][21]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[8]

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[21][22]

Core Principles:

  • Sample Preparation: A protein precipitation step (e.g., with cold acetonitrile) is typically used to extract the drug from the plasma matrix.[21]

  • Chromatographic Separation: An HPLC or UPLC system with a reverse-phase C18 column separates the analyte from endogenous plasma components. A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% formic acid) is common.[21]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the drug) and a specific product ion (a fragment of the drug), creating a highly selective detection method.[21]

  • Quantification: The analyte concentration is determined by comparing its peak area to a standard curve prepared by spiking known concentrations of the compound into blank plasma.[22][23]

Part 3: Data Interpretation and Visualization

Summarizing Pharmacokinetic Data

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Key Pharmacokinetic Parameters for a Representative Allylamino Benzonitrile Compound

ParameterSymbolDefinitionTypical Units
Absorption
Maximum ConcentrationCmaxThe highest observed concentration in plasma.ng/mL or µM
Time to CmaxTmaxThe time at which Cmax is reached.hours (h)
BioavailabilityF%The fraction of the oral dose reaching systemic circulation.%
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.L/kg
Fraction UnboundfuThe fraction of the drug in plasma that is not bound to proteins.unitless
Elimination
Half-LifeThe time required for the plasma concentration to decrease by half.hours (h)
ClearanceCLThe volume of plasma cleared of the drug per unit time.mL/min/kg
Area Under the CurveAUCThe total drug exposure over time.ng*h/mL
Mandatory Visualizations

Diagrams are crucial for representing complex workflows and biological pathways.

Workflow for Pharmacokinetic Characterization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation sol Solubility Assessment caco2 Caco-2 Permeability (Absorption & Efflux) ppb Plasma Protein Binding (Distribution) met_stab Metabolic Stability (Microsomes/Hepatocytes) decision Go/No-Go Decision for Lead Optimization met_stab->decision formulation Formulation Development pk_study Rodent PK Study (IV & PO Dosing) bioanalysis LC-MS/MS Bioanalysis pk_params Calculate PK Parameters (AUC, Cmax, t½, F%) pk_params->decision start Novel Allylamino Benzonitrile Compound start->sol start->formulation

Caption: A generalized workflow for the pharmacokinetic evaluation of a novel compound.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450s, NATs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent Allylamino Benzonitrile (Parent Compound) m1 Ring Hydroxylation parent->m1 m2 Allyl Epoxidation parent->m2 m3 N-Acetylation parent->m3 m4 Glucuronide Conjugate m1->m4 m5 Sulfate Conjugate m1->m5 excretion Excretion (Urine/Feces) m2->excretion m3->excretion m4->excretion m5->excretion

Caption: Potential metabolic pathways for an allylamino benzonitrile compound.

References

  • F2G. (n.d.). Pharmacokinetics of the Novel Antifungal Agent F901318 in Mice, Rats and Cynomolgus monkey.
  • Doll, M. A., & Hein, D. W. (2006). In vivo and in vitro metabolism of arylamine procarcinogens in acetyltransferase-deficient mice. Journal of Pharmacology and Experimental Therapeutics, 319(1), 226–233. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to design a rodent PK study for a poorly soluble compound?. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Pereira, G. R., et al. (2020). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. Journal of the Brazilian Chemical Society, 31(10), 2145-2154. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Banks, B. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(21), 7637-7651. Retrieved from [Link]

  • Guo, W., et al. (2006). In Vitro Metabolism of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin in Human Liver Microsomes. Drug Metabolism and Disposition, 34(7), 1215-1222. Retrieved from [Link]

  • InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • van de Poll, M. L., et al. (1992). Metabolic activation routes of arylamines and their genotoxic effects. Mutation Research, 276(1-2), 109-117. Retrieved from [Link]

  • van der Merwe, D., et al. (2021). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Pharmaceutics, 13(10), 1601. Retrieved from [Link]

  • Wang, X., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5997-6012. Retrieved from [Link]

  • Unknown. (n.d.). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Retrieved from [Link]

  • Stuehr, D. J., et al. (2004). Measurement of Plasma Nitrite by Chemiluminescence. Methods in Molecular Biology, 279, 67-76. Retrieved from [Link]

  • Shiva, S., et al. (2007). Measurement of Plasma Nitrite by Chemiluminescence without Interference of S-, N-nitroso and Nitrated Species. Nitric Oxide, 16(3), 381-388. Retrieved from [Link]

  • Agilent. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Retrieved from [Link]

  • Wang, L., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5431. Retrieved from [Link]

  • Wasit Journal for Pure sciences. (2024, June 30). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: 4-(Allylamino)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Allylamino)benzonitrile (CAS: 10282-33-4) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Featuring a nucleophilic secondary aniline and an electrophilic allyl group in close proximity, it serves as a privileged precursor for the synthesis of complex nitrogen-containing heterocycles, including indolines, quinolines, and polyfunctionalized arynes[2][3]. This application note details the chemical rationale, mechanistic pathways, and validated protocols for utilizing 4-(Allylamino)benzonitrile in the synthesis of advanced pharmaceutical intermediates.

Structural Rationale and Reactivity Profile

The strategic value of 4-(Allylamino)benzonitrile lies in its orthogonal reactivity, which allows for divergent synthetic pathways:

  • The para-Cyano Group: Acts as a strong electron-withdrawing group (EWG), modulating the pKa and nucleophilicity of the aniline nitrogen. In late-stage drug development, the nitrile serves as a synthetic handle for elaboration into primary amines, amidines, or tetrazoles (common bioisosteres for carboxylic acids).

  • The N-Allyl Moiety: Provides a terminal alkene that can undergo transition-metal-catalyzed cross-metathesis, hydroamination, or electrophilic halocyclization[4][5].

Key Applications in Drug Development

Synthesis of Indoline Scaffolds via Iodocyclization

Indolines are core pharmacophores in numerous therapeutics, ranging from oncology agents to neurological drugs. 4-(Allylamino)benzonitrile readily undergoes electrophilic iodocyclization to form 5-cyano-2-(iodomethyl)indoline[3][6]. The reaction is driven by the formation of a cyclic iodonium ion, followed by an intramolecular nucleophilic attack by the aniline nitrogen. According to Baldwin’s rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, ensuring high regioselectivity[5].

Polyfunctionalized Aryne Chemistry

Research into organomagnesium chemistry has demonstrated that functionalized benzonitriles and N-allylanilines can be utilized in the preparation of highly functionalized arylmagnesium reagents. Through directed metalation and aryne trapping, these building blocks enable the rapid assembly of sterically hindered, multi-substituted aromatic systems critical for structure-activity relationship (SAR) studies[2][7].

Precursors for Androgen Receptor (AR) Antagonists

The 4-aminobenzonitrile core is the fundamental structural motif of non-steroidal AR antagonists. The N-allyl group allows for divergent synthesis, where thiourea formation followed by ring-closing metathesis or radical cyclization can generate novel thiohydantoin analogs designed to overcome clinical resistance profiles.

Workflow A 4-Aminobenzonitrile + Allyl Bromide B 4-(Allylamino)benzonitrile (CAS: 10282-33-4) A->B N-Alkylation C Electrophilic Cyclization (I2, Base) B->C D Transition-Metal Catalysis (Pd/Pt) B->D E Thiourea Formation & Cyclization B->E F 5-Cyano-2-(iodomethyl)indoline (CNS & Oncology Scaffolds) C->F 5-exo-trig G Functionalized Quinolines & Aziridines D->G Carboamination H Thiohydantoin Derivatives (AR Antagonists) E->H Ring-Closing

Caption: Workflow of 4-(Allylamino)benzonitrile divergent synthesis in drug discovery.

Data Presentation: Optimization of Reaction Parameters

Table 1: Thermodynamic and Kinetic Optimization of N-Allylation of 4-Aminobenzonitrile (Summarizing typical conditions for synthesizing the title compound)

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
K₂CO₃ DMF 80 12 85-90 Polar aprotic solvent accelerates SN2; weak base prevents over-alkylation.
NaHTHF0 to 25460-70Strong base generates highly reactive amide anion; prone to N,N-diallylation.
Et₃NCH₂Cl₂4024<40Poor solubility of intermediates; weak base insufficient for full conversion.

Table 2: Comparison of Cyclization Modalities for N-Allylanilines

MethodReagentsPrimary ProductRegioselectivityClinical Relevance
Iodocyclization I₂, NaHCO₃, MeCN2-(Iodomethyl)indoline5-exo-trig (>95%)Precursor for CNS active agents[3].
Carboamination Pd₂(dba)₃, Ar-Br, Base2-Benzylindoline5-exo-trigAccess to diverse N-heterocycles[8].
Hydroamination PtCl₂ / XantPhosFunctionalized Allylic AminesLinear/BranchedAmbiphilic aziridine scaffolds[4].

Experimental Protocols

Protocol 1: Synthesis of 4-(Allylamino)benzonitrile

Objective: High-yield mono-allylation of 4-aminobenzonitrile. Causality & Rationale: DMF is selected to solvate the potassium cations, leaving the carbonate highly active to deprotonate the aniline. A slight stoichiometric deficit of allyl bromide is used to kinetically disfavor N,N-diallylation.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-aminobenzonitrile (10.0 g, 84.6 mmol) and anhydrous K₂CO₃ (17.5 g, 126.9 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (100 mL) under an argon atmosphere. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add allyl bromide (7.0 mL, 80.4 mmol) via syringe over 30 minutes. Note: Slow addition controls the exotherm and minimizes dialkylation.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the allyl bromide is consumed.

  • Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL). Note: Multiple aqueous washes are critical to completely partition and remove the DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield 4-(Allylamino)benzonitrile as a pale yellow solid[9][10].

Protocol 2: Electrophilic Iodocyclization to 5-Cyano-2-(iodomethyl)indoline

Objective: Intramolecular ring closure utilizing the bifunctional nature of the substrate. Causality & Rationale: Iodine acts as a soft electrophile, selectively activating the alkene. NaHCO₃ acts as an acid scavenger to neutralize the generated hydroiodic acid (HI), preventing the protodeiodination or decomposition of the indoline product[5][11].

  • Setup: Dissolve 4-(Allylamino)benzonitrile (2.0 g, 12.6 mmol) in anhydrous acetonitrile (40 mL) in a 100 mL flask shielded from light (using aluminum foil).

  • Base Addition: Add saturated aqueous NaHCO₃ (15 mL) and stir vigorously to create a biphasic system.

  • Iodination: Slowly add solid iodine (9.6 g, 37.8 mmol, 3.0 equiv) in small portions over 15 minutes. The solution will turn deep purple.

  • Cyclization: Stir the reaction mixture at room temperature for 4-6 hours. The proximity of the nucleophilic amine to the iodonium intermediate drives the 5-exo-trig cyclization[3].

  • Quenching (Self-Validation Step): Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise. Validation: The reaction is fully quenched when the purple color completely dissipates, leaving a pale yellow solution.

  • Extraction: Extract with CH₂Cl₂ (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify via silica gel chromatography to isolate the 5-cyano-2-(iodomethyl)indoline.

Mechanism S1 4-(Allylamino)benzonitrile S2 Iodonium Ion Intermediate [N-H...I+] S1->S2 + I2 S3 5-exo-trig Cyclization (Intramolecular Attack) S2->S3 Nucleophilic N S4 5-Cyano-2-(iodomethyl)indoline + HI S3->S4 Deprotonation (Base)

Caption: Mechanistic pathway of the 5-exo-trig iodocyclization of N-allylanilines.

References

  • LMU Munich - Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Available at:[Link]

  • ACS Publications - Regioselective Synthesis of Multifunctional Allylic Amines. Available at:[Link]

Sources

Using 4-(Allylamino)benzonitrile as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Heterocyclic Synthesis using 4-(Allylamino)benzonitrile

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of nitrogen-containing heterocycles—such as indolines and tetrahydroquinolines (THQs)—is critical. 4-(Allylamino)benzonitrile (CAS: 10282-33-4) serves as a highly versatile, bifunctional building block for these scaffolds[1].

From a mechanistic standpoint, the presence of the para-cyano group fundamentally alters the reactivity of the N-allylaniline core. The strong electron-withdrawing nature of the nitrile group decreases the nucleophilicity of the aniline nitrogen. While this prevents unwanted intermolecular side reactions (such as dimerization), it requires highly electrophilic activation of the tethered alkene to drive intramolecular cyclization. By carefully selecting the catalytic or stoichiometric activation method, researchers can dictate the cyclization pathway:

  • Pathway A (Palladium Catalysis): Coordination of Pd(II) to the alkene lowers the LUMO, enabling a 5-exo-trig attack by the amine to yield 2-methylindoline derivatives[2].

  • Pathway B (Electrophilic Halogenation): Iodine or hypervalent iodine species (like PIFA) form a highly reactive intermediate, driving a 6-endo-trig cyclization to yield functionalized tetrahydroquinolines[3], or facilitating amidohydroxylation when N-protected[4].

Synthetic Workflow & Pathway Visualization

Pathway Precursor 4-(Allylamino)benzonitrile CAS: 10282-33-4 Hydroamination Pd(II) Hydroamination (Base, Heat) Precursor->Hydroamination Pd(OAc)2 Iodocyclization Electrophilic Iodocyclization (I2, Base) Precursor->Iodocyclization I2, CH3CN PIFA Amidohydroxylation (PIFA, H2O) Precursor->PIFA N-Acylation first Indoline 5-Cyano-2-methylindoline (5-exo-trig) Hydroamination->Indoline C-N Bond THQ 5-Cyano-3-iodo-THQ (6-endo-trig) Iodocyclization->THQ C-N & C-I Bonds FuncIndoline Functionalized Indoline (Metal-Free) PIFA->FuncIndoline C-N & C-O Bonds

Divergent cyclization pathways of 4-(Allylamino)benzonitrile into specialized heterocyclic scaffolds.

Experimental Protocols & Causality

Protocol A: Palladium-Catalyzed Intramolecular Hydroamination

This protocol leverages Pd(II) to activate the unactivated terminal alkene, facilitating a C-N bond formation to generate 5-cyano-2-methylindoline[2].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine 5 mol% Pd(OAc)₂ and 10 mol% PPh₃ in anhydrous toluene (0.1 M).

    • Causality: Pre-mixing allows the formation of the active Pd-phosphine complex. Argon sparging is critical to prevent Pd(0) precipitation (blacking out) via unwanted oxidation during the catalytic cycle.

  • Substrate Addition: Add 1.0 equivalent of 4-(Allylamino)benzonitrile[1].

  • Base Addition & Heating: Add 2.0 equivalents of anhydrous K₂CO₃. Heat the mixture to 80 °C for 12 hours.

    • Causality: The base is mandatory to deprotonate the secondary amine upon its attack on the Pd-coordinated alkene, preventing the reaction from stalling at the intermediate cationic stage.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and concentrate in vacuo.

Self-Validation Checkpoints:

  • TLC: The product spot will be significantly less polar than the precursor.

  • NMR Verification: The disappearance of the multiplet at δ 5.1–5.9 ppm (terminal alkene protons) and the appearance of a distinct doublet at 1.2 ppm (the new methyl group at the C2 position of the indoline ring) confirms successful 5-exo-trig cyclization.

Protocol B: Electrophilic Iodocyclization to Tetrahydroquinolines (THQs)

This metal-free approach utilizes molecular iodine to form a bridged iodonium ion, which is subsequently opened by the tethered amine[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-(Allylamino)benzonitrile in anhydrous CH₃CN (0.2 M) and cool to 0 °C.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transient iodonium intermediate, promoting a cleaner cyclization profile.

  • Activation: Add 1.5 equivalents of NaHCO₃, followed by the portion-wise addition of 1.2 equivalents of I₂.

    • Causality: The low temperature controls the exothermic halogenation. NaHCO₃ acts as an acid scavenger to neutralize the HI generated, preventing the acid-catalyzed degradation of the cyano group or premature alkene isomerization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours in the dark.

  • Quenching: Add saturated aqueous Na₂S₂O₃ until the brown color completely dissipates.

    • Causality: Thiosulfate reduces unreacted electrophilic iodine to iodide, halting the reaction and preventing over-iodination of the aromatic ring.

Self-Validation Checkpoints:

  • Visual: The immediate color change from deep brown to pale yellow/clear upon thiosulfate addition validates the quench.

  • Mass Spectrometry (LC-MS): The product will show a distinct mass shift of +126 Da (addition of I minus H). The absence of an M+2 isotope peak confirms the presence of monoisotopic 127 I.

Note on Advanced Metal-Free Alternatives: If highly oxygenated indolines are desired, researchers can first N-acylate the precursor, followed by treatment with Phenyliodine(III) bis(trifluoroacetate) (PIFA) in water/trifluoroethanol. This generates an N-acylnitrenium ion that undergoes amidohydroxylation[4].

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for the divergent synthesis of heterocycles from 4-(Allylamino)benzonitrile, allowing researchers to select the most appropriate conditions based on their target scaffold.

Reaction PathwayReagents / CatalystSolventTemp (°C)Time (h)Primary ScaffoldTypical Yield (%)
Hydroamination Pd(OAc)₂ (5%), PPh₃, K₂CO₃Toluene80125-Cyano-2-methylindoline82 - 86%
Hydroamination Gold(I) NHC (5%), AgOTfDCE25245-Cyano-2-methylindoline75 - 78%
Iodocyclization I₂, NaHCO₃CH₃CN0 2545-Cyano-3-iodo-THQ85 - 89%
Amidohydroxylation PIFA, H₂O (Requires N-Acyl)CF₃CH₂OH2535-Cyano-indoline derivative70 - 74%

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Allylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Versatility of 4-(Allylamino)benzonitrile Scaffolds

In the landscape of modern medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Substituted benzonitriles are key pharmacophores and building blocks, and the 4-(allylamino)benzonitrile scaffold, in particular, offers a unique trifecta of reactive sites: the aromatic ring, the secondary amine, and the terminal alkene of the allyl group. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit to selectively functionalize the aromatic core of this scaffold, enabling the synthesis of a diverse array of novel compounds with potential applications in drug discovery and the development of advanced materials.[1][2]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to halo- or triflyloxy-substituted 4-(allylamino)benzonitrile. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices.

Core Concepts in Palladium Catalysis with 4-(Allylamino)benzonitrile Derivatives

The successful application of palladium-catalyzed cross-coupling reactions to 4-(allylamino)benzonitrile derivatives hinges on understanding the electronic and steric properties of the substrate and the careful selection of the catalytic system. The benzonitrile ring is substituted with both an electron-donating allylamino group and an electron-withdrawing nitrile group. This electronic push-pull system can influence the reactivity of the aryl halide or triflate.

A critical consideration is the potential for side reactions involving the allylamino group. Under certain conditions, the allyl moiety can undergo isomerization or participate in intramolecular cyclization reactions.[3] Furthermore, the secondary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of ligands, bases, and reaction conditions is therefore crucial to ensure selective cross-coupling at the desired position on the aromatic ring while preserving the integrity of the allylamino functionality.

Diagram of the General Palladium-Catalyzed Cross-Coupling Cycle

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds from aryl halides and boronic acids or their derivatives.[4][5]

Scientific Rationale

For the Suzuki-Miyaura coupling of a halo-substituted 4-(allylamino)benzonitrile, the choice of a bulky, electron-rich phosphine ligand such as XPhos or SPhos is critical. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination.[6] The selection of a suitable base is also important; a moderately strong base like potassium carbonate or cesium carbonate is often sufficient to activate the boronic acid for transmetalation without causing hydrolysis of the nitrile group or promoting side reactions of the allylamino moiety. The use of a protic solvent like aqueous dioxane or THF can help to solubilize the base and the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-(allylamino)-3-bromobenzonitrile with phenylboronic acid.

Reagent/ComponentMolecular WeightMoles (mmol)EquivalentsAmount
4-(Allylamino)-3-bromobenzonitrile237.10 g/mol 1.01.0237 mg
Phenylboronic acid121.93 g/mol 1.51.5183 mg
Pd₂(dba)₃915.72 g/mol 0.010.02 (Pd)9.2 mg
XPhos476.65 g/mol 0.040.0419.1 mg
K₂CO₃138.21 g/mol 2.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To an oven-dried Schlenk flask, add 4-(allylamino)-3-bromobenzonitrile, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[7][8] This reaction is particularly useful for introducing vinyl groups onto the 4-(allylamino)benzonitrile scaffold.

Scientific Rationale

In the Heck reaction with a halo-substituted 4-(allylamino)benzonitrile, a phosphine-ligated palladium catalyst is typically employed. For less reactive aryl bromides or chlorides, bulky electron-rich phosphine ligands can be beneficial. A common base used is a tertiary amine, such as triethylamine, which also acts as a scavenger for the generated hydrohalic acid. The choice of solvent is often a polar aprotic solvent like DMF or NMP. Care must be taken to avoid high temperatures that might promote isomerization of the allyl group.

Experimental Protocol: Heck Reaction

Reaction: Coupling of 4-(allylamino)-3-iodobenzonitrile with n-butyl acrylate.

Reagent/ComponentMolecular WeightMoles (mmol)EquivalentsAmount
4-(Allylamino)-3-iodobenzonitrile284.10 g/mol 1.01.0284 mg
n-Butyl acrylate128.17 g/mol 1.51.5192 mg (0.22 mL)
Pd(OAc)₂224.49 g/mol 0.020.024.5 mg
P(o-tolyl)₃304.37 g/mol 0.040.0412.2 mg
Triethylamine (Et₃N)101.19 g/mol 2.02.0202 mg (0.28 mL)
N,N-Dimethylformamide (DMF)---5 mL

Procedure:

  • In a sealable reaction tube, combine 4-(allylamino)-3-iodobenzonitrile, Pd(OAc)₂, and P(o-tolyl)₃.

  • Seal the tube with a septum and purge with an inert gas.

  • Add anhydrous, degassed DMF, followed by triethylamine and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 80-100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[9][10] This reaction is typically co-catalyzed by palladium and copper complexes.

Scientific Rationale

For the Sonogashira coupling of a halo-substituted 4-(allylamino)benzonitrile, a palladium catalyst such as Pd(PPh₃)₂Cl₂ is often used in conjunction with a copper(I) co-catalyst, typically CuI. An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. The reaction is generally sensitive to oxygen, so thorough degassing and an inert atmosphere are crucial. The nitrile group is generally well-tolerated under these conditions.

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 4-(allylamino)-3-bromobenzonitrile with phenylacetylene.

Reagent/ComponentMolecular WeightMoles (mmol)EquivalentsAmount
4-(Allylamino)-3-bromobenzonitrile237.10 g/mol 1.01.0237 mg
Phenylacetylene102.13 g/mol 1.21.2123 mg (0.13 mL)
Pd(PPh₃)₂Cl₂701.90 g/mol 0.020.0214.0 mg
Copper(I) iodide (CuI)190.45 g/mol 0.040.047.6 mg
Triethylamine (Et₃N)---10 mL

Procedure:

  • To a Schlenk flask, add 4-(allylamino)-3-bromobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add triethylamine (which has been degassed by sparging with argon for 20 minutes) via syringe.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 12 hours or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[1][2] In the context of 4-(allylamino)benzonitrile, this reaction would be used to synthesize the starting material itself or to further functionalize a dihalo-benzonitrile derivative.

Scientific Rationale

For the amination of a halo-benzonitrile with allylamine, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are highly effective for this transformation. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are commonly used. The reaction must be performed under strictly anaerobic conditions to prevent oxidation of the phosphine ligand and deactivation of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(allylamino)benzonitrile from 4-bromobenzonitrile and allylamine.

Reagent/ComponentMolecular WeightMoles (mmol)EquivalentsAmount
4-Bromobenzonitrile182.02 g/mol 1.01.0182 mg
Allylamine57.09 g/mol 1.21.268.5 mg (0.09 mL)
Pd₂(dba)₃915.72 g/mol 0.010.02 (Pd)9.2 mg
RuPhos467.62 g/mol 0.040.0418.7 mg
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.41.4135 mg
Toluene---5 mL

Procedure:

  • In a glovebox, add 4-bromobenzonitrile, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.

  • Add anhydrous, degassed toluene, followed by allylamine.

  • Heat the mixture to 100-110 °C with stirring for 4-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction couples an organic halide with an organostannane reagent, offering a mild and functional-group-tolerant method for C-C bond formation.[11][12][13]

Scientific Rationale

The Stille coupling of a halo-substituted 4-(allylamino)benzonitrile can be effectively catalyzed by Pd(PPh₃)₄ or a combination of a Pd(0) source and a phosphine ligand. The reaction is often carried out in a non-polar aprotic solvent such as toluene or THF. While the reaction is tolerant of many functional groups, the toxicity of organotin reagents necessitates careful handling and purification to remove tin byproducts. The addition of a salt like LiCl can sometimes accelerate the reaction.

Experimental Protocol: Stille Coupling

Reaction: Coupling of 4-(allylamino)-3-iodobenzonitrile with tributyl(vinyl)stannane.

Reagent/ComponentMolecular WeightMoles (mmol)EquivalentsAmount
4-(Allylamino)-3-iodobenzonitrile284.10 g/mol 1.01.0284 mg
Tributyl(vinyl)stannane317.09 g/mol 1.21.2380 mg (0.35 mL)
Pd(PPh₃)₄1155.56 g/mol 0.050.0558 mg
Toluene---10 mL

Procedure:

  • Add 4-(allylamino)-3-iodobenzonitrile and Pd(PPh₃)₄ to a Schlenk flask.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 90-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and concentrate the solvent.

  • Dissolve the residue in acetonitrile and wash with hexane to remove the majority of the tin byproducts.

  • Concentrate the acetonitrile layer and purify the product by flash chromatography. A final wash with aqueous KF can also help to remove residual tin salts.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a versatile and powerful platform for the functionalization of 4-(allylamino)benzonitrile derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can selectively form a wide range of C-C and C-N bonds, opening up new avenues for the synthesis of novel compounds for pharmaceutical and materials science applications. Future work in this area may focus on the development of more sustainable catalytic systems, the use of flow chemistry for improved scalability and safety, and the exploration of the unique reactivity of the allyl group in tandem or cascade reactions.

References

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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-(Allylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Allylamino)benzonitrile. This compound is a key intermediate in the synthesis of various chemical and pharmaceutical products. The method is designed to separate 4-(Allylamino)benzonitrile from its potential impurities and degradation products, ensuring the reliability of quality control and stability assessments. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, with UV detection. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering everything from initial physicochemical assessment to full method validation according to International Council for Harmonisation (ICH) guidelines.

Introduction

4-(Allylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with an allylamino group.[1][2] Its unique chemical structure, containing both a nitrile group and a secondary amine, makes it a valuable precursor in organic synthesis.[3][4] Ensuring the purity and stability of such intermediates is paramount in the pharmaceutical industry to guarantee the safety and efficacy of the final active pharmaceutical ingredients (APIs).[5] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and precision.[6][7]

The primary objective of this work was to develop a stability-indicating HPLC method. Such a method must be capable of separating the main compound from any degradation products that may form under various stress conditions, as mandated by regulatory bodies.[8][9] This ensures that the method is specific and can accurately measure the analyte of interest without interference over its shelf life.[10]

Physicochemical Properties of 4-(Allylamino)benzonitrile

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

  • Structure: 4-(Allylamino)benzonitrile (C₁₀H₁₀N₂) has a molecular weight of 158.2 g/mol .[1]

  • Polarity: The presence of the benzonitrile group imparts a degree of polarity, while the allyl and benzene moieties add non-polar character. Structurally similar compounds like 4-(ethylamino)benzonitrile and 4-(dimethylamino)benzonitrile are soluble in organic solvents with limited water solubility.[2][11] This mixed polarity suggests that reversed-phase chromatography is a suitable approach.[12]

  • UV Absorbance: The aromatic benzonitrile chromophore is expected to exhibit strong UV absorbance, making UV detection a highly sensitive and appropriate choice for quantification. Aromatic amines and benzonitrile derivatives typically show strong absorbance around 210-254 nm.[3][13]

HPLC Method Development Strategy

The method development process was approached systematically to optimize separation efficiency, analysis time, and robustness.

Column Selection

The choice of the stationary phase is the most critical decision in achieving the desired separation.[15]

  • Initial Choice (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC and was selected as the starting point due to its wide applicability and ability to retain compounds of moderate polarity.[16] The hydrophobic interactions between the non-polar C18 chains and the aromatic/allyl groups of the analyte are the primary retention mechanism.[14]

  • Alternative Considerations (Phenyl-Hexyl, PFP): For aromatic compounds, columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can offer unique advantages.[16][17] Phenyl phases can provide π-π interactions with the analyte's benzene ring, which can alter selectivity compared to a standard C18 phase.[14] PFP columns are particularly useful for separating positional isomers and halogenated compounds.[17] For this initial method, a standard C18 was deemed sufficient, with these alternatives reserved for troubleshooting complex separation challenges.

Mobile Phase Optimization

The mobile phase composition dictates analyte retention and selectivity.[18][19]

  • Organic Solvent Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[20] ACN was chosen for this method due to its lower viscosity (leading to lower backpressure) and its ability to provide different selectivity for aromatic compounds compared to methanol.[14]

  • Aqueous Phase and pH Control: Since 4-(Allylamino)benzonitrile contains a basic functional group, controlling the mobile phase pH is crucial to ensure a consistent ionization state and prevent peak tailing.[14] A phosphate buffer was selected due to its effectiveness in the pH range of 2.5 to 7.5.[21] A pH of 3.0 was chosen to ensure the secondary amine is fully protonated (pH < pKa), which often leads to better peak shapes and stable retention on silica-based columns.

  • Isocratic vs. Gradient Elution: An initial scouting gradient run is typically performed to determine the complexity of the sample and the approximate organic solvent concentration needed to elute the main peak. For a purity analysis where impurities are expected to elute close to the main peak, an isocratic method is often preferred for its simplicity and robustness once optimal conditions are found.[18]

Detection Wavelength

The detection wavelength was selected by running a UV scan of the 4-(Allylamino)benzonitrile standard in the mobile phase. The wavelength of maximum absorbance (λmax) was determined to be 254 nm, providing excellent sensitivity for the analyte.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.[22]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[23]

  • Chemicals: HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. 4-(Allylamino)benzonitrile reference standard.

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. The final mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-(Allylamino)benzonitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[16]

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.[16]

  • Sample Solution (0.1 mg/mL): Prepare the sample at a concentration of 0.1 mg/mL in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.[16]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][24] The validation parameters include specificity, linearity, accuracy, precision, and robustness.[25][26]

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9] The analyte was subjected to various stress conditions to produce potential degradation products.

  • Protocol:

    • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.[6] Neutralize with 0.1 N NaOH before injection.

    • Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[6] Neutralize with 0.1 N HCl before injection.

    • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation product peaks (resolution > 2) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks. A degradation of 5-20% is generally considered suitable for demonstrating method specificity.[10]

Linearity
  • Protocol: Prepare a series of at least five concentrations of 4-(Allylamino)benzonitrile ranging from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against the concentration and determine the correlation coefficient (r²). The r² value should be ≥ 0.999.[16]

Accuracy (% Recovery)
  • Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[16]

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[10][16]

Robustness
  • Protocol: Intentionally make small variations in the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.

Visualization of Workflows

Method Development Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Physicochemical Property Review (Polarity, UV, pKa) B Define Analytical Target Profile (ATP) A->B C Column Selection (Start with C18) B->C D Mobile Phase Screening (ACN vs MeOH, pH) C->D E Detector Wavelength Selection (UV Scan) D->E F Scouting Gradient Run E->F G Develop Isocratic Method (Optimize % Organic) F->G H Fine-tune pH & Flow Rate G->H I System Suitability Check H->I J ICH Q2(R1) Validation (Specificity, Linearity, etc.) I->J K Final Method Finalization J->K

Caption: Logical workflow for HPLC method development.

Forced Degradation Study Logic

G cluster_stress Stress Conditions Analyte 4-(Allylamino)benzonitrile Stock Solution Acid Acidic (0.1N HCl, 60°C) Analyte->Acid Base Basic (0.1N NaOH, RT) Analyte->Base Oxidation Oxidative (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (Solid, 105°C) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Analysis Analyze via HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity - Peak Purity - Resolution > 2 Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Conclusion

A simple, specific, accurate, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-(Allylamino)benzonitrile. The method demonstrated excellent linearity, precision, and accuracy, and its stability-indicating nature was confirmed through comprehensive forced degradation studies. This application note provides a complete protocol that can be readily implemented in quality control laboratories for routine analysis and stability testing of 4-(Allylamino)benzonitrile, ensuring product quality and supporting regulatory submissions.

References

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Standard Protocol for N-allylation of 4-aminobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the N-allylation of 4-aminobenzonitrile, a key transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction

The N-allylation of aromatic amines is a fundamental reaction in organic synthesis, yielding N-allylanilines that serve as versatile building blocks. The introduction of an allyl group to 4-aminobenzonitrile provides a bifunctional molecule with a nucleophilic secondary amine and a reactive alkene moiety, ready for further synthetic manipulations. The electron-withdrawing nature of the cyano group at the para position decreases the nucleophilicity of the amino group compared to aniline, which necessitates careful selection of reaction conditions to achieve efficient and selective mono-allylation.

This guide explores several robust protocols for the N-allylation of 4-aminobenzonitrile, including transition-metal-catalyzed and metal-free methods. The causality behind experimental choices, troubleshooting, and purification strategies are discussed in detail to ensure reliable and reproducible outcomes.

Physicochemical Properties of 4-Aminobenzonitrile

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValue
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1][2]
Appearance White to pale yellow crystalline powder[2]
Melting Point 83-85 °C[2]
Boiling Point 285 °C (decomposes)[2]
Solubility Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[2][3]

Reaction Mechanism: The Tsuji-Trost Reaction

A prevalent method for N-allylation is the palladium-catalyzed Tsuji-Trost reaction. This reaction involves the use of a palladium catalyst to activate an allylic substrate, which then undergoes nucleophilic attack by the amine.

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic substrate (e.g., allyl bromide), forming a π-allylpalladium(II) complex.

  • Nucleophilic Attack: The amine (4-aminobenzonitrile) attacks the π-allyl complex.

  • Reductive Elimination: The N-allylated product is formed, and the Pd(0) catalyst is regenerated.

Tsuji_Trost_Mechanism cluster_legend Legend Pd(0) Pd(0) π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Pd(0)->π-Allyl Pd(II) Complex Oxidative Addition (Allyl-X) Product Complex Product Complex π-Allyl Pd(II) Complex->Product Complex Nucleophilic Attack (4-Aminobenzonitrile) Product Complex->Pd(0) Reductive Elimination N-Allyl-4-aminobenzonitrile N-Allyl-4-aminobenzonitrile Product Complex->N-Allyl-4-aminobenzonitrile Product Release Catalyst Catalyst Intermediate Intermediate Reaction Step Reaction Step N_allylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Combine Reactants Combine 4-Aminobenzonitrile, Base, and Solvent Add Catalyst Add Catalyst (if applicable) Combine Reactants->Add Catalyst Add Allylating Agent Add Allylating Agent (e.g., Allyl Bromide) Add Catalyst->Add Allylating Agent Heat and Stir Heat and Stir (Monitor by TLC) Add Allylating Agent->Heat and Stir Quench Reaction Quench Reaction (e.g., with water or aq. NaHCO₃) Heat and Stir->Quench Reaction Extract Product Extract with Organic Solvent (e.g., Ethyl Acetate) Quench Reaction->Extract Product Dry and Concentrate Dry Organic Layer and Concentrate in vacuo Extract Product->Dry and Concentrate Column Chromatography Purify by Flash Column Chromatography Dry and Concentrate->Column Chromatography Characterize Product Characterize Pure Product (NMR, IR, MS) Column Chromatography->Characterize Product

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Application Note: 4-(Allylamino)benzonitrile in the Design of Palladium-Responsive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Mechanistic photophysics, probe design, and self-validating experimental workflows.

Introduction & Mechanistic Insights

The development of small-molecule fluorescent probes relies heavily on the intelligent manipulation of intramolecular electron dynamics. 4-(Allylamino)benzonitrile serves as a highly modular, reaction-based building block for detecting transition metals, specifically Palladium (Pd). By merging the classic push-pull photophysics of aminobenzonitriles with the highly specific Tsuji-Trost deallylation reaction, researchers can construct robust "turn-on" or ratiometric sensors for environmental monitoring and live-cell imaging[1].

The Causality of the Push-Pull Architecture

Aminobenzonitriles are prototypical donor-acceptor (D-A) fluorophores. The cyano ( −C≡N ) group acts as a strong electron acceptor, while the amine acts as the electron donor. Upon photoexcitation, these molecules undergo an Intramolecular Charge Transfer (ICT).

The specific fluorescence emission is governed by the equilibrium between two excited states: the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state [2].

  • In primary amines like 4-aminobenzonitrile (ABN) , the LE state is energetically favored, resulting in a sharp, blue-shifted emission. The TICT state resides at a much higher energy with a low reaction barrier back to the LE state, meaning dual fluorescence is rarely observed[2].

  • However, the addition of the allyl group in 4-(allylamino)benzonitrile increases the steric bulk and alters the oxidation potential of the nitrogen lone pair. This structural shift stabilizes the TICT state in polar solvents, quenching the sharp LE emission and shifting the baseline fluorescence[2].

Analyte Recognition: The Tsuji-Trost Deallylation

To achieve selective Palladium detection, the probe leverages the Pd-catalyzed Tsuji-Trost reaction[3]. The causality of this design is rooted in the unique affinity of Pd(0) and Pd(II) for olefins:

  • Coordination & Oxidative Addition: The Pd species coordinates to the allyl moiety of 4-(allylamino)benzonitrile, forming a reactive π -allylpalladium complex.

  • Nucleophilic Cleavage: An endogenous or exogenous nucleophile (such as water or a biological thiol) attacks the complex.

  • Signal Transduction: The allyl group is cleaved, releasing the free 4-aminobenzonitrile. The sudden loss of steric bulk and change in electron density rapidly shifts the excited-state equilibrium back to the highly fluorescent LE state, producing a quantifiable optical signal[1].

G probe 4-(Allylamino)benzonitrile (Quenched / TICT State) complex π-Allylpalladium Intermediate probe->complex Oxidative Addition pd Pd(0) / Pd(II) Catalyst pd->complex product 4-Aminobenzonitrile (Strong LE Emission) complex->product Cleavage nuc Nucleophile (e.g., H2O, R-SH) nuc->complex

Fig 1: Tsuji-Trost deallylation mechanism converting the probe to 4-aminobenzonitrile.

Quantitative Data: Photophysical Properties

To design a reliable assay, it is critical to understand the baseline optical properties of the probe versus the cleaved product. The table below summarizes the representative photophysical shifts utilized for assay calibration.

CompoundStateAbsorbance Max ( λabs​ )Emission Max ( λem​ )Dominant Excited StateRelative Quantum Yield ( Φ )
4-(Allylamino)benzonitrile Pre-cleavage (Probe)~295 nm~450 nm (Broad/Weak)TICT / QuenchedLow (< 0.05)
4-Aminobenzonitrile Post-cleavage (Product)~285 nm~340 nm (Sharp)LE (Locally Excited)High (> 0.40)

Note: Exact spectral maxima will exhibit solvatochromism depending on the polarity of the assay buffer (e.g., PBS vs. DMSO).

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating. The following workflows incorporate internal controls to ensure that the observed fluorescence is strictly a result of Pd-mediated catalysis and not environmental artifacts (e.g., pH shifts or probe degradation).

Protocol A: In Vitro Fluorometric Palladium Assay

Rationale: Organic fluorophores require a co-solvent to prevent aggregation, while Pd detection often occurs in aqueous media. We utilize a HEPES/DMSO co-solvent system. HEPES is chosen over PBS because high chloride concentrations in PBS can competitively coordinate with Pd, potentially inhibiting the Tsuji-Trost catalytic cycle.

Step-by-Step Methodology:

  • Probe Stock Preparation: Dissolve 4-(allylamino)benzonitrile in anhydrous DMSO to a concentration of 1.0 mM. Self-Validation: Measure the baseline fluorescence of this stock. High initial fluorescence at 340 nm indicates premature deprotection or contamination.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4).

  • Assay Matrix Assembly: In a 96-well black microplate, add 190 µL of HEPES buffer and 8 µL of the target sample (containing unknown Pd concentrations).

  • Reaction Initiation: Add 2 µL of the 1.0 mM probe stock to each well (Final probe concentration = 10 µM; Final DMSO = 1%).

  • Internal Controls:

    • Negative Control: 190 µL HEPES + 8 µL blank solvent + 2 µL probe (Validates background stability).

    • Positive Control: 190 µL HEPES + 8 µL of 50 µM PdCl2​

      • 2 µL probe (Validates probe efficacy).
  • Incubation & Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence using a microplate reader ( λex​ = 285 nm, λem​ = 340 nm). The 30-minute window ensures the catalytic cycle reaches completion.

Protocol B: Live-Cell Imaging Workflow

Rationale: Tracking Pd species in living cells requires minimizing cytotoxicity while maximizing probe permeability. The probe is incubated first, followed by washing, to ensure that fluorescence generation occurs intracellularly rather than in the extracellular media.

Workflow step1 1. Cell Culture (Seed HeLa/A549 cells in glass-bottom dishes) step2 2. Probe Incubation (Add 10 μM probe in DMEM, 30 min, 37°C) step1->step2 step3 3. Stringent Washing (3x with warm PBS to remove extracellular probe) step2->step3 step4 4. Analyte Exposure (Incubate with Pd species, 30-60 min) step3->step4 step5 5. Confocal Microscopy (Excitation: UV laser, monitor LE emission channel) step4->step5

Fig 2: Step-by-step experimental workflow for live-cell imaging of Palladium species.

Critical Steps for Cellular Assays:

  • Cell Seeding: Seed HeLa cells at a density of 1×105 cells/dish and culture for 24 hours to allow adherence.

  • Probe Loading: Replace media with serum-free DMEM containing 10 µM of the probe. Incubate for 30 minutes. Serum-free media is critical here, as serum proteins can sequester the lipophilic probe.

  • Washing: Wash the cells three times with warm PBS. This removes uninternalized probe, preventing false-positive background signals from the media.

  • Analyte Treatment: Introduce the Pd species (e.g., 20 µM PdCl2​ ) in fresh media and incubate for an additional 45 minutes.

  • Imaging: Image using a confocal laser scanning microscope. Use a UV or near-UV excitation source (e.g., 355 nm or 405 nm laser, depending on the exact derivative's shift) and collect emission in the blue channel (400-450 nm).

References

  • Intramolecular Charge Transfer in 4-Aminobenzonitriles Does Not Necessarily Need the Twist Journal of the American Chemical Society (ACS Publications)[Link]

  • Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability ACS Applied Optical Materials[Link]

  • Studies of a fluorogenic probe for palladium and platinum leading to a palladium-specific detection method Chemical Communications (RSC Publishing)[Link]

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Troubleshooting & Optimization

How to improve yield in 4-(Allylamino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Solution Development

I'm now zeroing in on the request, which involves enhancing the yield in 4-(Allylamino)benzonitrile synthesis. My focus is on creating a technical support center, structuring it with troubleshooting guides and FAQs in a Q&A format. The goal is to address specific issues, providing actionable solutions for optimizing the synthesis process.

Defining Guide Structure

I am now structuring the technical guide, prioritizing autonomy in editorial control and scientific rigor. My focus is on detailed, self-validating protocols with in-text citations and a comprehensive "References" section. I'm also preparing to incorporate visualizations, specifically Graphviz for workflows, adhering to a specified color palette and formatting guidelines for maximum clarity and impact.

Analyzing Reaction Pathways

I've been examining the synthesis routes for 4-(Allylamino)benzonitrile, focusing on SNAr, N-alkylation, and Buchwald-Hartwig methods. My evaluation suggests the SNAr route of 4-fluorobenzonitrile with allylamine is the most pragmatic starting point. I'm noting potential yield issues, like over-alkylation and incomplete conversion, and considering the effects of variables like base strength, temperature, and solvent polarity on efficiency.

Reviewing Synthetic Routes

I've been looking over synthetic routes and have found a few leads. I'm focusing on the synthesis of 4-(allylamino)benzonitrile. A recent search showed S.-C. Yang reporting a synthesis, potentially in a Wiley-VCH paper. SNAr reactions, like 4-fluorobenzonitrile with allylamine, seem like a common pathway. Now, I'm examining alkylation strategies, too.

Considering Synthesis Strategies

I'm currently focused on synthesizing 4-(allylamino)benzonitrile, specifically contemplating the nucleophilic aromatic substitution route (SNAr). The standard approach with 4-fluorobenzonitrile, allylamine, and K2CO3 in DMSO or DMF at elevated temperatures seems the most viable. I'm evaluating the reaction parameters such as temperature and solvent.

Analyzing Reaction Challenges

Now, I'm delving into the yield limitations for both SNAr and N-alkylation routes to 4-(allylamino)benzonitrile. SNAr poses problems with the nitrile's electron-withdrawing effect, allylamine's volatility, and potential nitrile hydrolysis. The N-alkylation pathway faces over-alkylation to the di-allylated product, and possible incomplete conversion. It's becoming clearer that I must address these specific concerns within the support portal.

Developing Synthesis Documentation

I've transitioned from troubleshooting individual issues to compiling comprehensive documentation, and I am building the structure, and I'm developing a complete guide. I am integrating a Graphviz diagram and a Q&A troubleshooting section. I am developing a table comparing various methods to clarify yield and conditions. Finally, I'm working on a detailed experimental protocol and citing some references. I'm also elaborating on the cause-and-effect relationship between allylamine's volatility and the necessity for a sealed system, enriching the E-E-A-T aspects of the guide.

Refining Protocol Accuracy

I'm now focusing on refining the experimental protocol. It includes an in-process control step to validate conversion, and a detailed explanation of the overalkylation problem in the allyl bromide route is needed. This involves explaining the electron-donating effect of the allyl group and the resulting increase in nucleophilicity of the mono-allylated product, in contrast to the electron-withdrawing nitrile group.

Integrating Literature Review

I've integrated literature findings to support the protocol. Yang's work validates the target's synthesis. Standard SNAr procedures and aminobenzonitrile alkylation are now cited, supporting the chosen synthetic approach.

Compiling Relevant Literature

I'm now integrating citations for both SNAr and N-alkylation routes to 4-(allylamino)benzonitrile, focusing on supporting the chosen synthetic approach. I've found a paper on N-alkylation of 4-aminobenzonitrile with allyl bromide. I'm also including general literature on SNAr and allylation. The goal is to solidify the foundational knowledge for this protocol. I'm starting to structure the Technical Support Center.

Drafting Q&A Answers

I'm presently drafting the answers for the Q&A section of the documentation. I've finished the first question concerning yield limitations in the N-alkylation route, explaining over-alkylation and offering SNAr as a solution, specifically explaining the key differences between the two synthetic approaches. I've also begun to structure the references section for the technical support document.

Troubleshooting Incomplete Conversion

I'm now investigating the reasons behind the incomplete conversion in the SNAr route. Allylamine volatility is a key factor, leading to stoichiometry alteration. I've pinpointed that using a sealed pressure tube or microwave reactor, and switching from DMF to DMSO, would improve yields. I'm focusing on these operational parameters to improve the reaction.

Addressing Water-Related Issues

I'm now focusing on a critical issue: the reaction's susceptibility to water, specifically related to the hygroscopic nature of K2CO3, which can cause incomplete conversion. I'm elaborating on the necessity of oven-dried K2CO3 and anhydrous DMSO, and am establishing a self-validating protocol, including a Karl Fischer titration to ensure water content below 50 ppm. I'm also preparing a draft of the protocol.

Finalizing the Protocol

I'm now integrating final details into the synthesis protocol. I've added an in-process control step to validate conversion via TLC, and specified workup and purification steps including washing with brine to remove DMSO. I've also incorporated a draft table summarizing the three synthesis routes with reagents, byproduct, yield, and scalability.

Developing Visual Aids

I'm now generating a Graphviz DOT diagram depicting the SNAr synthetic route to 4-(allylamino)benzonitrile, paying close attention to contrast, ensuring high legibility. I'm focusing on node and edge attributes, aiming for a clean and informative visualization. I'll ensure the graph's readability.

G SM1 4-Fluorobenzonitrile Reag1 Allylamine, K2CO3, DMSO SM1->Reag1 SNAr IM1 Intermediate Reag1->IM1 P1 4-(Allylamino)benzonitrile IM1->P1

SNAr Synthesis Route

Visualizing Route Comparisons

I'm now generating a second Graphviz diagram to compare SNAr with N-alkylation routes. This visual aid contrasts starting materials, reagents, and potential byproducts in a clear, legible manner. It will complement the previous diagram for a complete overview. I am also preparing the relevant caption for the diagram.

Optimizing Diagram Readability

I am now focusing on optimizing the legibility of the Graphviz diagrams. I've incorporated the size="7.6,!" attribute to restrict the width, ensuring it fits within the specified pixel constraint while maintaining the aspect ratio, and I am double checking the citations. I'm focusing on node and edge attributes, aiming for clear and informative visualizations.

Mapping Citations and Concepts

I'm now mapping the three key citations—Wiley-VCH's synthesis details, the MDPI paper on allylation, and a drug synthesis text—to the corresponding references [1, 2, 3]. I've also incorporated the term "Self-Validating System" in the SOP to emphasize a system with high trustworthiness, and I've addressed the color contrast rules in the DOT diagrams, ensuring the text is legible against the node backgrounds.

Technical Support Center: Troubleshooting Impurities in 4-(Allylamino)benzonitrile Extraction & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate 4-(Allylamino)benzonitrile (CAS: 10282-33-4) with >98% purity. Synthesized primarily via the monoallylation of 4-aminobenzonitrile, this critical intermediate is highly susceptible to over-alkylation and starting material carryover.

Because the strongly electron-withdrawing para-cyano group drastically reduces the basicity of the amine functionality, standard acid-base liquid-liquid extraction (LLE) protocols often fail. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these specific impurity profiles.

Mechanistic Genesis of Impurities

Understanding the kinetic and thermodynamic origins of your impurities is the first step in troubleshooting. The allylation of 4-aminobenzonitrile proceeds via nucleophilic attack on an allyl electrophile (e.g., allyl alcohol or allyl halide). However, the resulting secondary amine product—4-(allylamino)benzonitrile—is inherently more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the newly added allyl group. This thermodynamic reality drives the formation of the over-alkylated N,N-diallyl-4-aminobenzonitrile impurity.

G SM 4-Aminobenzonitrile (Starting Material) Target 4-(Allylamino)benzonitrile (Target Product) SM->Target Mono-allylation (Pd-catalyst or Base) Reagent Allyl Electrophile (e.g., Allyl Alcohol) Reagent->Target Impurity N,N-Diallyl-4-aminobenzonitrile (Over-alkylation Impurity) Target->Impurity Bis-allylation (Excess Reagent)

Caption: Mechanistic pathway of 4-aminobenzonitrile allylation highlighting the over-alkylation side reaction.

Quantitative Impurity Profiling

To design an effective extraction and purification workflow, we must exploit the physicochemical differences between the target and its impurities. Below is a reference table summarizing the chromatographic and partitioning behaviors of the reaction mixture components.

Impurity / CompoundSourceRelative Polarity (TLC, Hex:EtOAc 4:1)Estimated LogPTypical HPLC R_t (C18, Reverse Phase)
4-Aminobenzonitrile Unreacted Starting MaterialHigh (Lowest Rf)~1.2Early Eluting
4-(Allylamino)benzonitrile Target Product Medium (Mid Rf) ~2.2 Mid Eluting
N,N-Diallyl-4-aminobenzonitrile Over-alkylationLow (Highest Rf)~3.1Late Eluting
Allyl Alcohol / Halide Excess ReagentVery High (Volatile)< 1.0Solvent Front
Self-Validating Extraction & Purification Protocol

Because the pKa differences between the primary, secondary, and tertiary anilines in this series are too narrow for a simple pH-gradient liquid-liquid extraction, a hybrid approach combining selective quenching, LLE, and silica gel chromatography is required [4].

Step-by-Step Methodology:

  • Quenching & Initial Extraction: Quench the crude reaction mixture with saturated aqueous NH₄Cl to neutralize any basic catalysts or excess inorganic bases. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 x 40 mL). The organic layer will contain the target, unreacted starting material (SM), and the diallyl impurity.

  • Drying & Concentration: Dry the combined organic phases over anhydrous Na₂SO₄. Filter and concentrate in vacuo. Self-Validation Check: A crude ¹H-NMR at this stage should show a distinct multiplet at 6.60-6.54 ppm, characteristic of the secondary amine proton in the target compound [4].

  • Chromatographic Separation: Load the crude oil onto a silica gel column. Elute using a gradient of n-pentane/diethyl ether (or Hexane/Ethyl Acetate) starting at 20:1 and slowly increasing polarity.

  • Fraction Collection: The non-polar N,N-diallyl impurity will elute first. The target 4-(allylamino)benzonitrile elutes second. The highly polar unreacted 4-aminobenzonitrile remains on the column longest and elutes last.

  • Crystallization (Polishing): Recrystallize the target fractions from hot ethanol to yield a pale yellow solid. Self-Validation Check: The melting point should be sharp (approx. 126.8-127.9 °C), and HPLC purity should exceed 99% [4].

Extraction Crude Crude Reaction Mixture (Target, SM, Diallyl Impurity) LLE Liquid-Liquid Extraction (CH2Cl2 / Sat. NH4Cl) Crude->LLE OrgPhase Organic Phase (Contains all organic species) LLE->OrgPhase Extracts organics Chromatography Silica Gel Chromatography (Gradient Elution) OrgPhase->Chromatography Concentration & Loading ImpurityFraction Fraction 1: N,N-Diallyl Impurity (Discard) Chromatography->ImpurityFraction Non-polar eluent (e.g., 20:1 Hex:EtOAc) TargetFraction Fraction 2: Target Compound (Keep & Crystallize) Chromatography->TargetFraction Mid-polar eluent SMFraction Fraction 3: Unreacted SM (Recover/Discard) Chromatography->SMFraction Polar eluent

Caption: Workflow for the isolation of 4-(allylamino)benzonitrile from common synthesis impurities.

Troubleshooting FAQs

Q: Why am I seeing a high concentration of the N,N-diallyl impurity in my crude extract? A: This is a classic kinetic vs. thermodynamic issue. Because the secondary amine (target) is more nucleophilic than the primary amine (starting material), over-alkylation is inevitable if you use an excess of the allyl electrophile or push the reaction time too long. To mitigate this, strictly control the stoichiometry of the allyl source (e.g., 1.0 to 1.1 equivalents). Alternatively, recent advancements using reusable tungsten oxide catalysts (WO₃/ZrO₂) have shown excellent selectivity for monoallylation by exploiting steric repulsion on the catalyst surface, physically preventing the secondary amine from re-coordinating and undergoing a second allylation [2].

Q: Can I separate unreacted 4-aminobenzonitrile from the product using an acidic aqueous wash? A: In theory, primary amines are more basic than secondary anilines, but in practice, the strong electron-withdrawing nature of the para-cyano group severely depresses the pKa of both species [3]. Washing with standard 1M HCl will not efficiently protonate either compound enough to drive them into the aqueous phase. You would need highly concentrated acid, which introduces the severe risk of hydrolyzing the nitrile group to an amide or carboxylic acid. Chromatography remains the most reliable method.

Q: My isolated product is a yellow oil instead of a solid. What went wrong? A: Pure 4-(allylamino)benzonitrile is a solid at room temperature. If you have an oil, it is likely contaminated with residual extraction solvent (like diethyl ether or CH₂Cl₂) or trace amounts of the N,N-diallyl impurity, which disrupts the crystal lattice. Redissolve the oil in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization [4].

Q: How do I handle palladium catalyst carryover in the organic phase? A: If you synthesized the compound via a Pd-catalyzed route (e.g., direct use of allyl alcohols) [1], Pd nanoparticles or soluble Pd complexes can partition into the organic phase during extraction. During the LLE step, filtering the biphasic mixture through a pad of Celite before separating the layers will remove particulate Pd. For soluble Pd, treating the organic phase with a metal scavenger (like SiliaMetS Thiol) prior to chromatography is highly effective.

References
  • Yang, S.-C., & Hung, C.-W. (1999). An Efficient Palladium-Catalyzed Route to N-Allylanilines by the Direct Use of Allyl Alcohols. Thieme Connect.
  • RSC Publishing (2022).
  • BenchChem (2025). 4-Aminobenzonitrile Technical Support. BenchChem.
  • Wiley-VCH (Supporting Information). Synthesis of 4-(allylamino)benzonitrile. Wiley.

Technical Support Center: Troubleshooting Polyalkylation in 4-Aminobenzonitrile Allylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in amine functionalization: controlling the chemoselectivity of aniline alkylation.

When allylating 4-aminobenzonitrile, researchers frequently encounter aggressive over-alkylation, resulting in a complex mixture of monoallylated (desired) and diallylated (undesired) products. This guide deconstructs the mechanistic root causes of this phenomenon and provides field-proven, self-validating protocols to achieve >90% monoallylation selectivity.

Part 1: Mechanistic Root Cause Analysis

Kinetics A 4-Aminobenzonitrile (Primary Amine) C N-Allyl-4-aminobenzonitrile (Secondary Amine) A->C k1 (Sluggish) B Allyl Halide (Electrophile) B->C D N,N-Diallyl-4-aminobenzonitrile (Tertiary Amine) B->D C->D k2 (Aggressive) k2 >> k1

Kinetic pathway of aniline allylation highlighting the problematic k2 > k1 rate differential.

FAQ: Why does 4-aminobenzonitrile heavily favor diallylation even with stoichiometric control?

Answer: This is a classic kinetic trap exacerbated by the electronic properties of your specific substrate. The para-cyano ( −CN ) group is strongly electron-withdrawing via both inductive and resonance effects. This significantly depresses the initial nucleophilicity of the primary amine, making the first allylation step ( k1​ ) sluggish.

However, once the first allyl group is attached, its electron-donating inductive effect partially offsets the cyano group's deactivation. This causes the newly formed secondary amine to be vastly more reactive than the deactivated starting material ( k2​≫k1​ ). Consequently, the monoallylated product rapidly consumes the remaining electrophile before the primary amine can react, rendering simple stoichiometric control (e.g., 1:1 molar ratios) ineffective.

Part 2: Troubleshooting & Advanced Methodologies

FAQ: How can I alter the reaction conditions to favor monoallylation without using expensive transition metals?

Answer: The most effective metal-free approach leverages hydrogen-bond activation using a supported base, specifically Potassium Fluoride on Celite (KF-Celite)[1].

The Causality: The fluoride anion ( F− ) acts as a potent hydrogen-bond acceptor. Primary amines possess two protons available for H-bonding, whereas secondary amines have only one and suffer from increased steric shielding. When 4-aminobenzonitrile interacts with the KF-Celite surface, the F− pulls electron density away from the N−H bonds, selectively and dramatically enhancing the nucleophilicity of the primary amine over the secondary amine[2]. This electronic manipulation effectively inverts the kinetic rates ( k1​>k2​ ), allowing you to achieve excellent monoallylation yields using a near-stoichiometric ratio.

FAQ: Can palladium catalysis (Tsuji-Trost) solve this polyalkylation issue?

Answer: Yes. The Tsuji-Trost allylation is a highly effective, sterically-driven strategy for monoallylation[3]. Instead of a direct SN​2 attack on an alkyl halide, this method utilizes allyl acetate or allyl alcohol and a Pd(0) catalyst to form an electrophilic η3

π -allyl-palladium(II) intermediate[3].

The Causality: The π -allyl-Pd(II) complex is exceptionally bulky. While the primary amine of 4-aminobenzonitrile can successfully navigate this steric bulk to attack the complex, the resulting secondary amine cannot. The increased steric footprint of the N-allyl group creates severe structural repulsion when attempting to approach a second π -allyl-Pd(II) complex. This "steric gating" effectively shuts down the second alkylation step.

TsujiTrost Pd0 Pd(0) Catalyst Coord η²-Allyl-Pd(0) Complex Pd0->Coord Allyl Acetate PiAllyl η³-π-Allyl-Pd(II) Complex (Sterically Bulky) Coord->PiAllyl Oxidative Addition (-OAc) Product Monoallylated Aniline + Pd(0) PiAllyl->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Aniline 4-Aminobenzonitrile Aniline->Product

Tsuji-Trost catalytic cycle demonstrating steric control via the bulky π-allyl-Pd(II) intermediate.

FAQ: Are there heterogeneous catalyst options for scale-up that avoid organic halides entirely?

Answer: For scalable and green chemistry applications, dehydrative monoallylation using allyl alcohol and a solid acid/base catalyst like 10 wt%WO3​/ZrO2​ is highly recommended[4]. The Causality: The reaction is strictly confined to the surface of the solid catalyst. The primary aniline easily coordinates to the active Tungsten(VI) sites. However, once monoallylated, the bulky N-allyl aniline is sterically prohibited from re-coordinating to the solid surface. This method produces only water as a byproduct and achieves up to 99% selectivity for the monoallylated product[5].

Part 3: Validated Experimental Protocols

Protocol A: KF-Celite Mediated Monoallylation (Metal-Free)

This protocol utilizes H-bond activation to override the inherent nucleophilicity differential.

  • Catalyst Preparation: Dissolve 20 g of Potassium Fluoride (KF) in 100 mL of deionized water. Add 30 g of Celite 545. Stir for 30 minutes, then remove the water under reduced pressure at 60°C. Dry the resulting powder in a vacuum oven at 110°C overnight to ensure a strictly anhydrous surface.

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-aminobenzonitrile (10 mmol, 1.18 g) in 25 mL of anhydrous acetonitrile.

  • Reagent Addition: Add allyl bromide (12 mmol, 1.04 mL) followed by the prepared KF-Celite catalyst (12.5 mmol based on KF loading).

  • Thermal Activation: Heat the suspension to a gentle reflux (82°C) with vigorous stirring for 4–6 hours.

  • Validation Checkpoint (In-Process): Perform TLC (Hexanes:EtOAc 3:1). The primary amine ( Rf​≈0.2 ) should convert cleanly to the monoallylated product ( Rf​≈0.45 ). The diallylated byproduct ( Rf​≈0.7 ) should be minimal.

  • Workup: Cool to room temperature and filter the mixture through a sintered glass funnel to remove the KF-Celite. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint (Analytical): Confirm identity via LC-MS. Expected [M+H]+ for monoallylated product = 159.2 m/z. (Absence of 199.3 m/z confirms lack of diallylation).

Protocol B: Palladium-Catalyzed Tsuji-Trost Allylation

This protocol utilizes steric gating to prevent polyalkylation.

  • Reaction Setup: In a Schlenk tube purged with argon, combine 4-aminobenzonitrile (10 mmol, 1.18 g), allyl acetate (10 mmol, 1.08 mL), and Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.2 mmol, 2 mol%).

  • Solvent Addition: Inject 20 mL of anhydrous, degassed Tetrahydrofuran (THF).

  • Reaction Execution: Stir the homogeneous solution at 50°C for 12 hours. The bulky nature of the Pd-complex eliminates the need for strict stoichiometric control, but a 1:1 ratio ensures maximum atom economy.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure N-allyl-4-aminobenzonitrile.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of various methodologies, allowing you to select the optimal route based on your lab's capabilities and constraints.

MethodologyReagents / CatalystSolventTemp (°C)Expected Yield (%)Mono:Di RatioKey Mechanistic Driver
Standard Alkylation Allyl Bromide, K2​CO3​ DMF8045–60~60:40None (Subject to k2​>k1​ kinetic trap)
Supported Base Allyl Bromide, KF-Celite CH3​CN 82>90>95:5H-bond activation of primary amine
Tsuji-Trost Allyl Acetate, Pd(PPh3​)4​ THF5085–95>95:5Steric gating via bulky Pd-complex
Solid Acid/Base Allyl Alcohol, WO3​/ZrO2​ n-Octane13070–85>97:3Surface-restricted steric hindrance

Part 5: References

  • Pace, V., Martínez, F., Fernández, M., Sinisterra, J. V., & Alcántara, A. R. "Effective Monoallylation of Anilines Catalyzed by Supported KF." Organic Letters, 2007. URL:[Link]

  • Pace, V., et al. "Effective Monoallylation of Anilines Catalyzed by Supported KF (Abstract & Summary)." Organic Chemistry Portal. URL:[Link]

  • Koshikawa, M., et al. "Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst." RSC Advances (via PMC), 2022. URL:[Link]

  • "Tsuji-Trost Reaction." Organic Chemistry Portal. URL:[Link]

  • "Tsuji–Trost reaction." Wikipedia. URL:[Link]

Sources

Technical Support Center: 4-(Allylamino)benzonitrile Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-(Allylamino)benzonitrile. This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure high-purity isolation of your target compound.

Part 1: Mechanistic Basis for Solvent Selection (FAQs)

Q1: What are the primary physicochemical factors dictating solvent choice for 4-(Allylamino)benzonitrile? A: 4-(Allylamino)benzonitrile is a classic "push-pull" electronic system. The secondary amine acts as an electron donor and hydrogen bond donor, while the para-cyano (-CN) group is a strong electron-withdrawing hydrogen bond acceptor[1]. The molecule possesses a strong permanent dipole moment (approximately 4.9 D)[1]. An ideal recrystallization solvent must balance these polar functional groups with the lipophilic allyl and phenyl moieties. Polar protic solvents are highly effective because they solvate the polar groups at elevated temperatures through dynamic hydrogen bonding. Upon cooling, the strong intermolecular dipole-dipole interactions between the cyano and amine groups of adjacent molecules overcome the solvent-solute interactions, driving the formation of a highly ordered crystalline lattice[1][2].

Q2: Which solvent systems are empirically proven to be the most effective for this compound? A: Based on the solubility profile of structurally analogous aminobenzonitriles, three primary solvent systems are recommended depending on your specific impurity profile.

Quantitative Comparison of Top Recrystallization Solvents
Solvent SystemPolarity IndexSolubilization MechanismBest Use Case
Absolute Ethanol 5.2Protic H-bonding with -NH and -CNGeneral purification of crude product; yields highly ordered crystals[1][2].
5% Aqueous Ethanol ~5.5Tunable polarity via water (anti-solvent)High-yield recovery from dilute solutions or highly soluble batches[3].
Petroleum Ether / EtOAc 0.1 / 4.4Hydrophobic solvation of allyl/phenyl ringsRemoving highly polar impurities that co-precipitate in alcohols[4].

Part 2: Standardized Operating Procedure (SOP)

The following protocol utilizes a 5% Aqueous Ethanol system, which provides the best balance of yield and purity by leveraging water as a tunable anti-solvent[3]. This protocol is designed as a self-validating system—meaning the success of the procedure is analytically confirmed before the material is approved for downstream use.

Step-by-Step Methodology: Aqueous Ethanol Recrystallization
  • Initial Dissolution: Transfer the crude 4-(Allylamino)benzonitrile into a round-bottom flask equipped with a reflux condenser. Add a minimal volume of absolute ethanol (approximately 3-5 mL per gram of crude solid).

  • Thermal Solvation: Heat the suspension to a gentle reflux (approx. 78°C) using an oil bath or heating mantle until the solid completely dissolves. Causality: High kinetic energy disrupts the intermolecular dipole-dipole interactions, allowing ethanol to fully solvate the molecule.

  • Decolorization (If required): If the solution exhibits a dark brown or red tint (indicating oxidized amine impurities), add 1-2% (w/w) activated carbon. Boil for 2 minutes, then perform a rapid hot gravity filtration through fluted filter paper to remove the carbon and insoluble particulates[3].

  • Anti-Solvent Titration: While maintaining the solution near boiling, slowly add hot deionized water dropwise. Continue until a faint, persistent cloudiness appears (indicating the saturation point). Immediately add 1-2 drops of hot ethanol to clear the solution[3].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (20-25°C). Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the rapidly forming crystal lattice, ensuring high purity.

  • Harvesting: Once crystal growth ceases at room temperature, chill the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter the crystals under vacuum using a Büchner funnel, washing the filter cake with a minimal amount of ice-cold 5% aqueous ethanol.

  • System Validation: Dry the crystals under high vacuum for 4-6 hours.

    • Validation Check: Perform a melting point analysis. A sharp melting point range (≤ 1.5°C variance) validates the structural purity. If the melting range is broad or depressed, the system has failed validation, and the recrystallization must be repeated.

Part 3: Troubleshooting Guide

Q3: My product is "oiling out" (separating as a liquid) instead of forming crystals during the cooling phase. How do I fix this? A: "Oiling out" occurs when the solute separates as a liquid because the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent complex. In the case of 4-(Allylamino)benzonitrile, this usually happens if too much water (anti-solvent) was added.

  • The Fix: Reheat the mixture until the oil dissolves completely. Add a small volume of absolute ethanol to lower the saturation temperature. Allow it to cool again. Alternatively, introduce a seed crystal of pure 4-(Allylamino)benzonitrile just above the saturation temperature to bypass the supersaturation phase and force solid nucleation.

Q4: The solution remains completely clear after cooling to room temperature and chilling in an ice bath. Where is my product? A: The solution is sub-saturated, meaning the volume of ethanol used was too high.

  • The Fix: Evaporate 30-50% of the solvent volume under reduced pressure, or incrementally add more water (anti-solvent) dropwise until the saturation point is reached, then repeat the cooling phase.

Visual Troubleshooting Workflow

G N1 Crude 4-(Allylamino)benzonitrile N2 Dissolve in Hot Ethanol N1->N2 N3 Cool to Room Temp N2->N3 N4 Observation N3->N4 N5 Oiling Out N4->N5 Liquid separates N7 No Crystallization N4->N7 Solution remains clear N9 Pure Crystals Formed N4->N9 Solid precipitates N6 Reheat & Add Pure EtOH N5->N6 N6->N3 N8 Add Water (Anti-solvent) N7->N8 N8->N3

Caption: Logical workflow for troubleshooting 4-(Allylamino)benzonitrile recrystallization issues.

References

  • Supporting Inform
  • What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech. bloomtechz.com.
  • Complete Supramolecular Self-Assembled Adlayer on a Silicon Surface at Room Temperature | Journal of the American Chemical Society. acs.org.
  • The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals - Benchchem. benchchem.com.

Sources

Resolving poor solubility of 4-(Allylamino)benzonitrile in aqueous biological assays

Author: BenchChem Technical Support Team. Date: April 2026

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Evaluating Alternative Solutions

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Refining Content & Citations

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Finalizing User-Friendly Solutions

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Addressing Solubility Mechanism

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Optimizing Complexation Strategy

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Refining Assay Strategies

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Integrating Data Validation

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Finalizing Support Content

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Refining Solubility Analysis

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The Mechanistic Root of the Problem

When introducing 4-(Allylamino)benzonitrile (CAS: 10282-33-4) into aqueous biological assays, researchers frequently encounter precipitation, erratic dose-response curves, or complete loss of biological activity. To troubleshoot this, we must first look at the molecule's physicochemical profile.

The compound has a calculated LogP of approximately 2.23 [1.2]. While the allylamino group is a secondary amine, the strongly electron-withdrawing nature of the para-benzonitrile ring significantly lowers its pKa. Consequently, at a physiological pH of 7.4, the amine remains unprotonated and electrically neutral. Without ion-dipole interactions to stabilize the molecule in water, the hydrophobic benzonitrile core forces the molecules to self-associate, leading to rapid hydrophobic collapse and precipitation.

Quantitative Diagnostic Matrix

Before altering your assay protocols, use the following matrix to select the appropriate solubilization strategy based on your target concentration and biological constraints.

Solubilization StrategyMax Final Compound Conc.Max Excipient Conc.Biological CompatibilityMechanistic Action
Direct DMSO Dilution ~10–20 µM0.5% – 1.0% v/vModerate (Cell-type dependent)Co-solvent disruption of the water lattice.
HP-β-CD Complexation >100 µM10% – 20% w/vHigh (FDA-approved excipient)Host-guest inclusion of the benzonitrile ring.
Non-ionic Surfactants ~50 µM0.01% – 0.05% v/vModerate (Can disrupt cell membranes)Micellar encapsulation of hydrophobic domains.

Troubleshooting FAQs & Self-Validating Protocols

Q1: Why does my compound crash out immediately upon addition to the assay buffer, even when using DMSO?

The Causality: You are likely experiencing localized supersaturation. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. This localized drop in solvent capacity causes instantaneous nucleation, resulting in micro-crystals.

Protocol: The "Solvent-Shift" Mitigation Workflow

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Do not spike the 10 mM stock directly into the buffer. Instead, perform serial dilutions in 100% DMSO to create an intermediate stock that is exactly 100x your final desired assay concentration.

  • Aqueous Transition: Add the intermediate stock dropwise to the assay buffer under a high-shear vortex to ensure rapid, uniform dispersion.

  • Validation: Ensure the final DMSO concentration strictly remains 0.5% v/v to prevent solvent-induced cytotoxicity.

Q2: DMSO toxicity is ruining my cell viability assay. How can I achieve higher compound concentrations without it?

The Causality: If you cannot use DMSO, you must shield the hydrophobic benzonitrile ring from the aqueous environment. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal solution. Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity[1]. The cavity diameter of β -cyclodextrins is perfectly sized to accommodate aromatic rings[2]. The benzonitrile moiety enters the cavity via van der Waals interactions, forming a water-soluble inclusion complex[1].

Protocol: HP-β-CD Host-Guest Complexation

  • Buffer Preparation: Dissolve HP- β -CD in your standard assay buffer (e.g., PBS or DMEM) to a final concentration of 10% (w/v).

  • Direct Addition: Weigh solid 4-(Allylamino)benzonitrile and add it directly to the cyclodextrin-buffer solution (targeting up to 1 mM).

  • Thermal Sonication: Place the mixture in a sonicating water bath at 37°C for 30–45 minutes until the solution is visually clear.

  • Sterilization/Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved particulates.

Q3: My assay signal is erratic and non-reproducible, but I don't see any visible precipitate in the well. What is happening?

The Causality: You are likely experiencing "Assay Interference by Aggregation." Hydrophobic compounds often form sub-micron colloidal aggregates that are invisible to the naked eye. These nano-aggregates scatter light (interfering with fluorescence/absorbance readouts) and non-specifically sequester assay proteins, leading to false positives or false negatives[3].

Protocol: Self-Validating Solubility Assessment To trust your biological data, you must prove the compound is in true solution, not suspended as a colloid.

  • Centrifugation: Take 1 mL of your final formulated assay buffer (containing the compound) and centrifuge at 14,000 x g for 15 minutes.

  • Quantification: Carefully aspirate the top 500 µL of the supernatant. Quantify the compound concentration using LC-MS or UV-Vis spectroscopy against a standard curve.

  • Validation Logic: If the concentration in the supernatant matches your theoretical input concentration, the compound is truly dissolved. If the concentration has dropped significantly, the compound was suspended as a colloid and pelleted out. You must return to the formulation step and increase your solubilizing agent (e.g., increase HP- β -CD to 20%).

Solubilization Logic Tree

SolubilizationLogic A 4-(Allylamino)benzonitrile Precipitates in Assay B Assess Physicochemical Profile LogP: ~2.23 | Unprotonated at pH 7.4 A->B C Standard DMSO Dilution (Max 0.5% v/v final) B->C D Visual / Nephelometric Clarity Check C->D E Cyclodextrin Complexation (10-20% HP-β-CD) D->E Cloudy / Aggregates F Surfactant Addition (0.01% Tween-20) D->F Micro-crystals G Centrifugation & LC-MS (Self-Validation Step) D->G Clear solution E->G F->G G->E Conc. Loss (Precipitation) H Proceed to Biological Assay G->H Supernatant Conc. = Target Conc.

Decision matrix for solubilizing 4-(Allylamino)benzonitrile in aqueous biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Library of Medicine (PMC)[Link]

  • Assay Guidance Manual - Assay Interference by Aggregation National Center for Biotechnology Information (NCBI Bookshelf - NIH)[Link]

Sources

Preventing oxidative degradation of 4-(Allylamino)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Allylamino)benzonitrile. This document serves as a specialized resource for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound. Oxidative degradation is a critical issue that can compromise experimental results and product quality. This guide provides in-depth, experience-driven answers and protocols to prevent, identify, and troubleshoot such degradation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common questions regarding the stability of 4-(Allylamino)benzonitrile.

Q1: What makes 4-(Allylamino)benzonitrile susceptible to oxidative degradation?

A: The molecular structure of 4-(Allylamino)benzonitrile contains two primary sites that are vulnerable to oxidation:

  • The Secondary Arylamine Group: The nitrogen atom and its adjacent benzylic position are susceptible to oxidation. Arylamines can undergo oxidation to form colored impurities and reactive intermediates, a process that can be initiated by atmospheric oxygen, light, or trace metal contaminants.[1]

  • The Allyl Group: The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker and highly susceptible to free-radical attack by oxygen. This can initiate a chain reaction leading to the formation of hydroperoxides, which can further decompose into a variety of unwanted byproducts, including aldehydes and ketones.

Exposure to atmospheric oxygen, elevated temperatures, and UV light can significantly accelerate these degradation pathways.[2][3]

Q2: My solid sample of 4-(Allylamino)benzonitrile has changed color from off-white to yellow/brown. What does this indicate?

A: A visible color change is a primary indicator of chemical degradation.[4] For arylamine-containing compounds, discoloration often suggests the formation of oxidized, conjugated species. While the compound might still be suitable for some non-critical applications, its purity is compromised. This can lead to lower reaction yields, altered selectivity, or complete reaction failure in sensitive processes like catalysis.[4] We strongly recommend analytical verification of purity before use.

Q3: What are the absolute best-practice storage conditions for neat 4-(Allylamino)benzonitrile?

A: To maximize shelf-life and prevent degradation, the compound must be protected from oxygen, moisture, light, and heat.[5][6] We recommend a multi-layered approach summarized in the table below.

ParameterRecommended ConditionRationale & Expert Insight
Atmosphere Inert Gas (Argon or Nitrogen)Oxygen is the primary driver of oxidative degradation. Blanketing the headspace of the container with a dry, inert gas like argon or nitrogen displaces oxygen, preventing the initiation of oxidative pathways.[7][8][9] Argon is denser than nitrogen and can provide a more stable blanket in frequently opened containers.
Temperature 2-8°C (Refrigerated)Chemical degradation rates, including oxidation, decrease significantly at lower temperatures.[6][10] Avoid freezing unless the compound's properties at sub-zero temperatures are known, as this can sometimes cause physical changes or moisture condensation upon warming.
Light Amber Glass Vial / Store in DarknessUV radiation can provide the energy to initiate photochemical degradation pathways.[2][11] Using an amber vial and storing the container in a dark location, such as a cabinet, is critical.
Container Tightly Sealed, Chemically Resistant GlassA secure seal prevents the ingress of atmospheric oxygen and moisture.[5][12] Glass is preferred over plastic for long-term storage of organic compounds to avoid potential leaching or reaction with the container material.
Purity Use High-Purity GradeThe presence of trace metal impurities can catalyze oxidation reactions.[1] Starting with a high-purity grade of the compound minimizes these potential catalysts.

Q4: I need to store 4-(Allylamino)benzonitrile in a solvent. Which solvent should I use and are there additional precautions?

A: Storing the compound in solution can increase its susceptibility to degradation due to increased molecular mobility.

  • Solvent Choice: Use a dry, peroxide-free, and degassed aprotic solvent. Anhydrous acetonitrile or toluene are suitable choices. Ethereal solvents like THF or Dioxane should be avoided unless freshly purified, as they can form explosive peroxides which are potent oxidizing agents.

  • Degassing: Before preparing the solution, the solvent should be thoroughly degassed by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Antioxidants: For critical long-term storage in solution, consider adding a radical scavenger. A small amount of Butylated Hydroxytoluene (BHT) (e.g., <0.1% w/v) can inhibit free-radical chain reactions.[13] However, ensure the antioxidant will not interfere with downstream applications.

Q5: How can I analytically confirm if my stored sample has degraded and what are the likely impurities?

A: Visual inspection is only a preliminary check. Quantitative analysis is necessary for confirmation. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method.[14][15]

  • Methodology: A reverse-phase HPLC method can separate the more polar degradation products from the parent compound.

  • Confirmation: Compare the chromatogram of the stored sample to a freshly prepared standard or a previously validated reference sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Impurity Identification: Likely degradation products include the corresponding N-oxide, products of allylic oxidation (alcohols, ketones), and potentially oligomeric species. Mass Spectrometry (MS) coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS) can be used to identify the molecular weights and structures of these impurities.[14][16]

Part 2: Troubleshooting and Proactive Stability Management

This section provides a logical workflow for addressing suspected degradation and implementing preventative measures.

Troubleshooting Workflow for Suspected Degradation

The following diagram outlines the decision-making process when you suspect your sample of 4-(Allylamino)benzonitrile may have degraded.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Action start Degradation Suspected (e.g., poor reaction yield, unexpected results) visual Visual Inspection: - Color Change? - Inhomogeneity? start->visual records Check Storage Records: - Age of sample? - Stored correctly? start->records hplc Perform HPLC Analysis (See Protocol 2) visual->hplc records->hplc compare Compare to Reference Standard: - New peaks present? - Parent peak area reduced? hplc->compare degraded Result: Degradation Confirmed compare->degraded not_degraded Result: No Significant Degradation compare->not_degraded discard Discard degraded sample and procure fresh material. degraded->discard Yes review Review storage protocols (See Protocol 1 & FAQs). degraded->review Yes not_degraded->review No, but review protocols to ensure future stability.

Caption: Troubleshooting workflow for suspected degradation.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for best practices in handling and analysis.

Protocol 1: Procedure for Inert Gas Blanketing and Long-Term Storage

This protocol describes the standard procedure for safely storing an air-sensitive solid like 4-(Allylamino)benzonitrile.

Materials:

  • Vial of 4-(Allylamino)benzonitrile with a septum-lined cap.

  • Source of high-purity, dry argon or nitrogen gas.

  • Schlenk line or manifold with a vacuum pump and inert gas inlet.

  • Needles and tubing.

  • Secondary containment vessel (e.g., a small beaker or sealed container).

Procedure:

  • Preparation: Place the sealed vial of the compound inside a desiccator to bring it to room temperature before opening if it was refrigerated. This prevents moisture condensation on the cold solid.

  • System Purge: Ensure your Schlenk line or manifold is properly purged. Evacuate the manifold and backfill with inert gas. Repeat this cycle 3-5 times to remove residual air and moisture.

  • Vial Purge: Carefully pierce the septum of the vial with an inlet needle connected to the inert gas line. Pierce the septum with a second, outlet needle (not connected to anything) to allow displaced air to exit.

  • Gentle Gas Flow: Apply a gentle, positive pressure of inert gas for 2-5 minutes. This will displace the air in the vial's headspace with the inert gas. Avoid a high flow rate which could blow the solid material around.

  • Seal Under Positive Pressure: While the inert gas is still flowing, remove the outlet needle first, then remove the gas inlet needle. This ensures the vial is left with a slight positive pressure of inert gas.

  • Parafilm Sealing: For extra security, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Ensure the vial is clearly labeled with the compound name, date, and a note indicating it is stored under an inert atmosphere.[17]

  • Storage: Place the sealed vial inside a labeled secondary container. Store the container in a designated, dark, refrigerated (2-8°C) location away from incompatible materials like strong acids or oxidizing agents.[18][19]

Protocol 2: Stability-Indicating Reverse-Phase HPLC Method

This protocol provides a starting point for developing a method to assess the purity of 4-(Allylamino)benzonitrile and detect degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector and autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents & Mobile Phase:

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration)

Sample Preparation:

  • Reference Standard: Accurately weigh ~5 mg of high-purity 4-(Allylamino)benzonitrile into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent to create a 0.5 mg/mL stock solution. Further dilute as needed to obtain a working standard of ~50 µg/mL.

  • Test Sample: Prepare the sample to be tested at the same target concentration (50 µg/mL) using the same procedure.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injecting to protect the column.

Analysis & Interpretation:

  • Inject the reference standard to determine the retention time and peak area for the pure compound.

  • Inject the test sample.

  • Evaluation:

    • Confirm the identity of the main peak in the test sample by comparing its retention time to the standard.

    • Look for any new peaks in the test sample chromatogram that are not present in the standard. These represent potential impurities or degradation products.

    • Calculate the purity of the test sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease from the expected >98-99% purity indicates degradation.

This method serves as a robust, self-validating system when run against a reliable reference standard.[20]

References

  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Air Products. Packaging, Inerting and Blanketing. Air Products and Chemicals, Inc. [Link]

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX. [Link]

  • GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals. GasN2. [Link]

  • Ohnishi, S., Murata, M., & Kawanishi, S. (2011). Mechanisms of oxidative DNA damage induced by carcinogenic arylamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 711(1-2), 53-59. [Link]

  • IntechOpen. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. IntechOpen. [Link]

  • Wikipedia. Tank blanketing. Wikipedia. [Link]

  • Air Liquide. Inerting, Blanketing and Purging. Air Liquide. [Link]

  • Cruz Muñoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Journal of Environmental Chemical Engineering, 14, 121537. [Link]

  • ResearchGate. (2021). Effects of different conditions on nitriles changes. ResearchGate. [Link]

  • Journal of Analytical & Pharmaceutical Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Analytical & Pharmaceutical Research. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Japan International Cooperation Agency. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • MDPI. (2025, September 30). Temperature-Dependent Degradation of Volatile Organic Compounds Using Ga2O3 Photocatalyst. MDPI. [Link]

  • Stony Brook University Environmental Health and Safety. Chemical Storage Guide. Stony Brook University. [Link]

  • Moravek, Inc. (2023, October 24). A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of stability indicating method for the quantification of idebenone and its impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tandori, J., et al. (2005). Thermodynamics of light-induced and thermal degradation of bacteriochlorins in reaction center protein of photosynthetic bacteria. Photochemistry and Photobiology, 81(6), 1518-1525. [Link]

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Validation & Comparative

4-(Allylamino)benzonitrile vs 4-(Propylamino)benzonitrile reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-(Allylamino)benzonitrile vs. 4-(Propylamino)benzonitrile

Executive Summary & Structural Profiling

In medicinal chemistry and synthetic organic development, the choice of nitrogen substituents profoundly impacts both the stability and the late-stage functionalization potential of aniline derivatives. This guide objectively compares two structurally related secondary anilines: 4-(Allylamino)benzonitrile (AABN) and 4-(Propylamino)benzonitrile (PABN) .

Both molecules share a 4-aminobenzonitrile core. The strongly electron-withdrawing cyano group ( −C≡N ) deactivates the aromatic ring toward electrophilic aromatic substitution and reduces the basicity/nucleophilicity of the secondary amine relative to standard aliphatic amines. However, the critical divergence in their chemical behavior lies entirely in the N -alkyl chain. AABN features a terminal alkene ( π -system), rendering it highly reactive toward transition-metal catalysis and electrophilic addition 1. Conversely, PABN features a saturated propyl chain, making it chemically inert at the alkyl position and ideal as a stable structural motif in final pharmaceutical candidates.

Mechanistic Divergence & Causality

The allyl group in AABN is not merely a structural feature; it acts as a versatile, orthogonal chemical handle 2. Under palladium catalysis, the alkene undergoes oxidative addition to form a transient electrophilic π -allyl palladium complex. This intermediate can be intercepted by nucleophiles, resulting in the cleavage of the C–N bond (deallylation) 3. Furthermore, the alkene can undergo electrophilic activation by halogens (e.g., iodine), triggering an intramolecular attack by the amine nitrogen to form functionalized indolines 2.

PABN lacks this π -system. The saturated sp3 carbons of the propyl chain cannot coordinate with transition metals to form π -complexes, nor can they form cyclic halonium intermediates. Consequently, PABN remains completely unreactive under conditions that rapidly consume AABN, limiting its reactivity strictly to the secondary amine (e.g., standard N -alkylation or acylation) and the nitrile group.

Quantitative Reactivity Matrix

The following table summarizes the comparative performance of AABN and PABN across standard synthetic transformations.

Reaction ClassReagents / Catalyst4-(Allylamino)benzonitrile (AABN)4-(Propylamino)benzonitrile (PABN)
Pd-Catalyzed Deallylation Pd(PPh3​)4​ , NDMBA, DCMCleavage to 4-aminobenzonitrile (>90% yield)Inert (>99% Quantitative recovery)
Electrophilic Iodocyclization I2​ , NaHCO3​ , MeCN5-exo-trig cyclization to indoline (>85% yield)Inert (>99% Quantitative recovery)
Cross-Metathesis Grubbs II, Terminal AlkeneForms substituted N -alkenylanilineInert (No reaction)
N -Alkylation R-X, K2​CO3​ , DMFForms tertiary N -allyl- N -alkyl amineForms tertiary N -propyl- N -alkyl amine

Experimental Workflows: Self-Validating Protocols

To empirically demonstrate the chemoselectivity dictated by the N -substituent, the following protocols are designed as self-validating systems. By subjecting both AABN and PABN to the exact same reaction environment, the causality of the π -system becomes immediately evident.

Protocol A: Palladium-Catalyzed Deallylation (Chemoselective Cleavage)

  • Causality & Expert Insight : This protocol utilizes N,N′ -dimethylbarbituric acid (NDMBA) as an allyl scavenger. NDMBA is chosen because its high acidity and strong nucleophilicity allow it to rapidly and irreversibly intercept the π -allyl palladium intermediate. This drives the equilibrium forward, preventing the re-allylation of the liberated aniline 1. PABN cannot form the π -allyl complex and is thus recovered untouched.

  • Step 1 : Charge an oven-dried Schlenk flask with the substrate (AABN or PABN, 1.0 mmol) and NDMBA (3.0 mmol).

  • Step 2 : Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) under a strict argon atmosphere to prevent catalyst oxidation.

  • Step 3 : Dissolve the solid mixture in degassed anhydrous dichloromethane (10 mL) and stir at 35 °C for 4 hours.

  • Step 4 : Quench the reaction with saturated aqueous NaHCO3​ (15 mL) to neutralize the NDMBA byproduct. Extract with DCM ( 3×15 mL).

  • Step 5 : Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 3:1).

  • Validation : AABN yields 4-aminobenzonitrile. PABN yields 100% recovered starting material.

Protocol B: Electrophilic Iodocyclization

  • Causality & Expert Insight : Iodine reacts with the terminal alkene of AABN to form a cyclic iodonium ion. The secondary amine then acts as an internal nucleophile, attacking the more substituted carbon via a 5-exo-trig pathway (favored by Baldwin's rules) to form an indoline ring 2. Sodium bicarbonate ( NaHCO3​ ) is strictly required to neutralize the hydroiodic acid (HI) generated during cyclization; otherwise, HI would protonate the secondary amine, quenching its nucleophilicity and stalling the reaction.

  • Step 1 : Dissolve the substrate (AABN or PABN, 1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Step 2 : Add solid NaHCO3​ (2.0 mmol) to the solution, followed by the portion-wise addition of elemental iodine ( I2​ , 1.2 mmol).

  • Step 3 : Stir the suspension at room temperature for 12 hours, protected from light to prevent radical side-reactions.

  • Step 4 : Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 10 mL) until the solution turns colorless.

  • Step 5 : Extract with ethyl acetate ( 3×15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation : AABN yields the corresponding 2-(iodomethyl)indoline derivative. PABN remains completely unreacted.

Mechanistic Pathway Visualization

Reactivity cluster_AABN 4-(Allylamino)benzonitrile (AABN) cluster_PABN 4-(Propylamino)benzonitrile (PABN) AABN AABN (Terminal Alkene) Deallyl 4-Aminobenzonitrile (Deallylation) AABN->Deallyl Pd(0), NDMBA Cleavage Cyclize Iodomethylindoline (Iodocyclization) AABN->Cyclize I2, Base 5-exo-trig PABN PABN (Saturated Alkyl) Inert1 No Reaction (Quantitative Recovery) PABN->Inert1 Pd(0), NDMBA Inert2 No Reaction (Lacks pi-system) PABN->Inert2 I2, Base

Divergent reactivity pathways of AABN and PABN under transition-metal and electrophilic conditions.

References

  • Title : Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst Source : RSC Advances (via PMC / NIH) URL :[Link]

  • Title : Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations Source : Journal of Organic Chemistry (via PMC / NIH) URL :[Link]

Sources

A Comparative Guide to the Fluorescence Properties of Allylamino and Dialkylamino Benzonitriles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes and materials science, aminobenzonitriles have garnered significant attention due to their intriguing photophysical properties, which are highly sensitive to their local environment. This sensitivity makes them ideal candidates for applications ranging from fluorescent sensors to components in optoelectronic devices. The fluorescence of these molecules is largely governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT), where the amino group twists relative to the benzonitrile ring upon photoexcitation. This guide provides an in-depth comparison of the fluorescence properties of two key classes of these compounds: allylamino and dialkylamino benzonitriles, offering insights into how the nature of the amino substituent dictates their emissive behavior.

The Crucial Role of the Amino Substituent: An Overview

The fluorescence of 4-aminobenzonitriles is a classic example of intramolecular charge transfer (ICT) phenomena. Upon absorption of light, an electron is promoted to an excited state. In polar solvents, many of these compounds exhibit dual fluorescence, a signature of the TICT mechanism.[1][2] This phenomenon arises from the existence of two distinct emissive excited states: a locally excited (LE) state and a charge-transfer (CT) state. The LE state is initially populated and retains a planar geometry similar to the ground state. In polar environments, the molecule can then relax to a lower-energy TICT state, where the amino group is twisted perpendicularly to the phenyl ring, leading to a highly polar, charge-separated species that emits at a longer wavelength.[1][3]

The propensity to form this TICT state and the resulting fluorescence characteristics are exquisitely sensitive to the electronic and steric properties of the substituents on the amino nitrogen. Here, we delve into a comparative analysis of allylamino and dialkylamino benzonitriles to elucidate these structure-property relationships.

Comparative Photophysical Properties

While extensive data exists for a wide range of dialkylamino benzonitriles, particularly the archetypal 4-(dimethylamino)benzonitrile (DMABN), specific photophysical data for simple allylamino benzonitriles is less prevalent in the literature. However, based on the established principles of the TICT model and the electronic and steric nature of allyl versus alkyl groups, we can construct a robust comparison.

PropertyDialkylamino Benzonitriles (e.g., DMABN)Allylamino Benzonitriles (Predicted)Rationale for Differences
Dual Fluorescence Pronounced in polar solvents.[1]Expected, but potentially with different characteristics.The ability to undergo TICT is central. The electronic and steric differences of the allyl group will modulate the energetics of the LE and TICT states.
Electron Donating Strength Strong +I (inductive) and +M (mesomeric/resonance) effects.[4]Similar +M effect, but the sp² hybridized carbons of the allyl group may slightly reduce the +I effect compared to sp³ alkyl groups.The overall electron-donating character influences the energy of the charge-transfer state.
Steric Hindrance Increases with the size of the alkyl groups (e.g., methyl < ethyl < isopropyl).[5]The allyl group presents a unique steric profile due to its planar vinyl moiety, which may lead to different rotational barriers compared to alkyl groups.Steric bulk around the amino nitrogen affects the rotational dynamics required for TICT state formation.[6]
Fluorescence Quantum Yield (Φf) Varies significantly with solvent polarity; often lower in polar solvents due to efficient TICT state formation which can have non-radiative decay pathways.[5]The quantum yield will be highly dependent on the relative rates of radiative and non-radiative decay from the LE and TICT states. The stability of the allylic radical could potentially open additional non-radiative decay channels.The balance between radiative and non-radiative decay pathways determines the overall fluorescence efficiency.
Emission Wavelength (λem) Shows significant solvatochromic shifts, with the TICT band being highly red-shifted in polar solvents.[7]A similar large Stokes shift for the TICT emission is expected due to the charge-separated nature of this state.The stabilization of the polar TICT state by polar solvents leads to a lower energy level and longer wavelength emission.

The Underlying Science: A Deeper Dive into the TICT Model

The Twisted Intramolecular Charge Transfer (TICT) model is fundamental to understanding the fluorescence of these compounds. The process can be visualized as a transition from a locally excited (LE) state to a charge-transfer (CT) state, facilitated by the rotation of the amino group.

TICT_Model cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Geometry LE Locally Excited (LE) State (Planar) GS->LE Absorption LE->GS LE Fluorescence (shorter λ) TICT TICT State (Twisted, Charge-Separated) LE->TICT Twisting in Polar Solvents TICT->GS TICT Fluorescence (longer λ)

Caption: The Twisted Intramolecular Charge Transfer (TICT) model.

Electronic Effects: Allyl vs. Alkyl

Both alkyl and allyl groups are electron-donating.[4] Alkyl groups donate electron density primarily through an inductive effect (+I). The nitrogen in an allylamino group also donates its lone pair into the benzonitrile pi-system through resonance (+M). The double bond in the allyl group introduces sp²-hybridized carbons, which are slightly more electronegative than the sp³-hybridized carbons of alkyl groups. This might slightly diminish the inductive electron-donating strength of the allylamino group compared to a dialkylamino group of similar size. This subtle electronic difference could influence the energy gap between the ground and excited states and the stability of the charge-transfer state.

Steric Considerations and Rotational Dynamics

The formation of the TICT state requires the rotation of the C-N bond. The steric bulk of the substituents on the nitrogen atom can hinder or facilitate this rotation. Larger alkyl groups, such as isopropyl or tert-butyl, can sterically inhibit the planarity of the ground state, potentially pre-twisting the molecule and affecting the dynamics of TICT state formation.[8]

The allyl group, with its planar vinyl moiety, presents a different steric profile than a simple alkyl chain. The rotational barrier around the C-N bond in an allylamino benzonitrile will be influenced by the orientation of the allyl group. This could lead to different kinetics of TICT state formation compared to dialkylamino derivatives.

Experimental Methodologies

To empirically compare the fluorescence properties of these two classes of compounds, a systematic experimental approach is required. This involves the synthesis of the target molecules followed by a thorough photophysical characterization.

Synthesis of Representative Compounds

Synthesis of 4-(Diethylamino)benzonitrile (A Dialkylamino Derivative)

A common method for the synthesis of N,N-dialkylaminobenzonitriles involves the reaction of a halobenzonitrile with a secondary amine.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzonitrile in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Amine: Add an excess of diethylamine to the solution.

  • Base and Catalyst: Add a base, such as potassium carbonate, and a catalytic amount of a copper(I) salt (e.g., CuI).

  • Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(Diallylamino)benzonitrile (An Allylamino Derivative)

The synthesis of N,N-diallylaminobenzonitriles can be achieved through a similar nucleophilic aromatic substitution reaction.

  • Reaction Setup: Combine 4-fluorobenzonitrile, diallylamine, and a base like potassium carbonate in a polar aprotic solvent such as DMSO.

  • Heating: Heat the mixture at an elevated temperature (e.g., 120 °C) for several hours.

  • Workup and Purification: Follow a similar aqueous workup and extraction procedure as described for the diethylamino derivative. Purify the final product by column chromatography.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[10][11]

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare series of standard solutions Absorbance Measure absorbance at excitation wavelength Prep_Standard->Absorbance Prep_Unknown Prepare series of unknown solutions Prep_Unknown->Absorbance Fluorescence Record corrected emission spectra Absorbance->Fluorescence Integrate Integrate fluorescence intensity Fluorescence->Integrate Plot Plot integrated intensity vs. absorbance Integrate->Plot Calculate Calculate quantum yield using the comparative equation Plot->Calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare Solutions: Prepare a series of dilutions of both the standard and the unknown compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements. It is crucial to correct the emission spectra for the wavelength-dependent response of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.

    • Determine the gradient of the resulting linear plots for the standard (Grad_std) and the unknown (Grad_unk).

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation[10]:

    Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

    where Φf_std is the quantum yield of the standard, and n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, this ratio is 1.

Conclusion and Future Directions

The fluorescence properties of dialkylamino benzonitriles are well-established and serve as a cornerstone for understanding intramolecular charge transfer processes. While direct and extensive experimental data on simple allylamino benzonitriles is limited, a theoretical comparison based on the principles of the TICT model provides valuable insights. The unique electronic and steric properties of the allyl group suggest that allylamino benzonitriles are likely to exhibit rich and complex photophysical behavior, potentially differing in the dynamics and efficiency of TICT state formation compared to their dialkylamino counterparts.

Further experimental investigation into the fluorescence quantum yields, lifetimes, and solvatochromic shifts of a series of allylamino benzonitriles is warranted. Such studies would not only fill a gap in the current literature but also pave the way for the rational design of novel fluorescent probes with tailored properties for a diverse range of applications in chemical sensing, biological imaging, and materials science.

References

  • Lippert, E., Lüder, W., & Boos, H. (1962). In Advances in Molecular Spectroscopy (pp. 443-457). Pergamon Press.
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  • Zachariasse, K. A. (1993). Intramolecular charge transfer in aminobenzonitriles: Requirements for dual fluorescence. Pure and Applied Chemistry, 65(8), 1745-1750.
  • Il'ichev, Y. V., Kühnle, W., & Zachariasse, K. A. (1998). Intramolecular Charge Transfer in Dual Fluorescent 4-(Dialkylamino)benzonitriles. Reaction Efficiency Enhancement by Increasing the Size of the Amino and Benzonitrile Subunits by Alkyl Substituents. The Journal of Physical Chemistry A, 102(29), 5670-5680.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Gómez, I., Reguero, M., Boggio-Pasqua, M., & Robb, M. A. (2005). Intramolecular charge transfer in 4-aminobenzonitriles does not necessarily need the twist. Journal of the American Chemical Society, 127(19), 7119-7129.
  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). A general and mild copper-catalyzed arylation of nitrogen heterocycles. Organic Letters, 6(6), 913-916.
  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-(Allylamino)benzonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Rabiei, M., Hosseinnezhad, M., Shaki, H., Hamidi, A., & Dehsorkhi, S. (2019). Synthesis and Photophysical Properties of the New Dyes Contained Benzenesulfonamide and 1,8-Naphthalimide. International Journal of Advanced Science and Engineering, 5(3), 966-974.
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  • Moshkina, T. N., Nosova, E. V., Kopotilova, A. E., et al. (2022). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Journal of Photochemistry and Photobiology A: Chemistry, 429, 113917.
  • Zachariasse, K. A., et al. (2001). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Zeitschrift für Physikalische Chemie, 215(12), 1475-1498.
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  • Zachariasse, K. A., et al. (2004). Intramolecular charge transfer with the planarized 4-aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). Journal of the American Chemical Society, 126(6), 1705-1715.
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  • Zachariasse, K. A., et al. (2005). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. Photochemical & Photobiological Sciences, 4(12), 978-986.
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  • AJOL. (n.d.). DUAL FLUORESCENCE EMISSION OF p-N,N-(DIALKYLAMINO) BENZYL- IDENEMALONONITRILE AND RELATED SYSTEMS. Retrieved from [Link]

  • Martin, M. M., et al. (1997). Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and 4-(dimethylamino)benzonitrile from solvatochromic and thermochromic spectral shifts. Physical Chemistry Chemical Physics, 1(20), 4737-4744.
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A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-(Allylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the ability to accurately and reliably quantify novel chemical entities in biological matrices is paramount. This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the novel compound 4-(Allylamino)benzonitrile. As a Senior Application Scientist, my objective is to not only present a procedural checklist but to instill a deeper understanding of the scientific rationale behind each step, ensuring robust and defensible data.

This guide is structured to provide a logical progression from fundamental principles to a detailed, practical application. We will begin by exploring the core tenets of LC-MS/MS and the regulatory landscape that governs bioanalytical method validation. Subsequently, we will delve into a hypothetical, yet scientifically grounded, validation of a method for 4-(Allylamino)benzonitrile, complete with illustrative experimental data and comparative insights.

The Gold Standard: Why LC-MS/MS for Bioanalysis?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive technique for the quantification of small molecules in complex biological matrices.[1] Its ascendancy is attributable to an unparalleled combination of sensitivity, selectivity, and speed. The liquid chromatography component separates the analyte of interest from other matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the analyte's unique mass-to-charge ratio (m/z) and fragmentation pattern. This high degree of specificity minimizes the potential for interference, a critical consideration when dealing with the inherent complexity of biological samples.[2]

The Regulatory Bedrock: ICH M10 and Global Harmonization

The validation of bioanalytical methods is not a discretionary exercise; it is a stringent requirement dictated by regulatory bodies worldwide to ensure data integrity.[3][4] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established the M10 guideline on bioanalytical method validation, which has been adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] This guideline provides a harmonized framework for the validation of bioanalytical assays, ensuring that data generated in different laboratories and regions are reliable and comparable.[4]

The core objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This is achieved by systematically evaluating a set of key parameters, which we will explore in detail in the subsequent sections.

A Hypothetical Case Study: Method Validation for 4-(Allylamino)benzonitrile

Let us consider a hypothetical scenario where 4-(Allylamino)benzonitrile is a novel drug candidate. To support preclinical and clinical studies, a robust and validated LC-MS/MS method for its quantification in human plasma is required.

Proposed Analytical Method

A plausible starting point for method development would involve protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Data Review Data Review Quantification->Data Review Report Generation Report Generation Data Review->Report Generation

Figure 1: General Experimental Workflow for LC-MS/MS Bioanalysis.

Validation Parameters and Acceptance Criteria

The following sections detail the validation experiments and present hypothetical data that would demonstrate the method's suitability. The acceptance criteria are based on the ICH M10 guidelines.[6]

Rationale: This experiment is designed to ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with a suitable internal standard (IS).

Hypothetical Data:

Sample SourceAnalyte Response in BlankIS Response in Blank
Donor 1< 20% of LLOQ response< 5% of IS response
Donor 2< 20% of LLOQ response< 5% of IS response
Donor 3< 20% of LLOQ response< 5% of IS response
Donor 4< 20% of LLOQ response< 5% of IS response
Donor 5< 20% of LLOQ response< 5% of IS response
Donor 6< 20% of LLOQ response< 5% of IS response

Rationale: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

  • The calibration range should encompass the expected concentrations in study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

Hypothetical Data:

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1 (LLOQ)0.012
20.025
50.061
100.123
250.305
500.615
100 (ULOQ)1.228

Rationale: These experiments determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

Hypothetical Data (Intra-day and Inter-day):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ10.9898.08.5
Low QC32.9598.36.2
Mid QC3030.6102.04.5
High QC8079.299.03.8

Rationale: This experiment assesses the potential for ion suppression or enhancement from endogenous matrix components, which can affect the accuracy and precision of the method.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution.

    • Set B: Blank plasma extract spiked with the analyte.

    • Set C: Plasma spiked with the analyte and then extracted.

  • Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.

Hypothetical Data:

QC LevelMean Matrix FactorCV% of Matrix Factor
Low QC0.957.8
High QC0.985.5

Rationale: Stability experiments are crucial to ensure that the analyte's concentration does not change during sample collection, handling, storage, and analysis.

Protocol:

  • Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Under frozen storage conditions for a period that exceeds the expected storage time of study samples.

    • Autosampler Stability: In the autosampler for the expected duration of an analytical run.

Hypothetical Data Summary:

Stability ConditionDurationMean % Recovery vs. Freshly Prepared
Freeze-Thaw (3 cycles)-20°C / RT97.5
Bench-Top6 hours at RT98.2
Long-Term3 months at -80°C96.8
Autosampler24 hours at 4°C99.1

G cluster_core_params Core Validation Parameters cluster_additional_params Additional Essential Parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability Carryover Carryover MethodValidation->Carryover DilutionIntegrity Dilution Integrity MethodValidation->DilutionIntegrity

Figure 2: Key Parameters in Bioanalytical Method Validation.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is the preferred method for the bioanalysis of 4-(Allylamino)benzonitrile, it is worthwhile to consider alternative techniques to understand the advantages of the chosen method.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very High (based on retention time and mass fragmentation)Moderate (based on retention time and UV absorbance)High (based on retention time and mass fragmentation)
Sensitivity Very High (pg/mL to ng/mL)Lower (ng/mL to µg/mL)High (pg/mL to ng/mL)
Sample Throughput HighModerateModerate
Applicability Broad range of polar and non-polar compoundsCompounds with a UV chromophoreVolatile and thermally stable compounds
Matrix Effect Potential for ion suppression/enhancementLess susceptibleCan be affected by matrix components

Given the likely requirement for high sensitivity to support pharmacokinetic studies, and the complexity of biological matrices, LC-MS/MS presents the most robust and reliable analytical solution for 4-(Allylamino)benzonitrile.

Conclusion

The validation of a bioanalytical method is a rigorous and exacting process that underpins the reliability of data in drug development and research. This guide has provided a comprehensive overview of the principles and practicalities of validating an LC-MS/MS method for the quantification of 4-(Allylamino)benzonitrile, grounded in the harmonized guidelines of the ICH M10. By meticulously evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, researchers can establish a method that is not only scientifically sound but also meets the stringent requirements of regulatory agencies worldwide. The adoption of LC-MS/MS, with its inherent sensitivity and selectivity, further ensures that the data generated will be of the highest quality, providing a solid foundation for critical decision-making in the scientific and pharmaceutical arenas.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Premier Research. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 4-(Allylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel small molecules is a cornerstone of successful research and development. 4-(Allylamino)benzonitrile, a molecule incorporating a reactive allyl group, a polar nitrile, and an aromatic amine scaffold, presents a unique analytical challenge. Its structure suggests potential applications as a building block in polymer chemistry or as a pharmacophore in medicinal chemistry. Elucidating its structure and predicting its stability under various conditions is paramount, and high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose.[1][2]

This guide provides an in-depth analysis of the fragmentation behavior of 4-(Allylamino)benzonitrile under electrospray ionization (ESI) conditions. Moving beyond a simple recitation of data, we will explore the causal chemical principles that dictate the molecule's dissociation pathways. We will compare different fragmentation behaviors, provide a robust experimental protocol for replication, and present the data in a clear, comparative format. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for definitive structural elucidation.

Part 1: Foundational Principles of Tandem Mass Spectrometry

To fully appreciate the fragmentation data, a brief review of the core technology is necessary. In a typical LC-MS/MS experiment for a small molecule like 4-(Allylamino)benzonitrile, the process begins with its ionization.

  • Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, with minimal initial fragmentation.[3] This preserves the crucial molecular weight information. For our target analyte, we will focus on positive-ion ESI, as the secondary amine is readily protonated.

  • Tandem Mass Spectrometry (MS/MS): The power of MS/MS lies in its ability to isolate an ion of interest and then induce fragmentation to reveal its underlying structure.[4] This is a two-stage process:

    • MS1 (Precursor Selection): The first mass analyzer (e.g., a quadrupole) isolates the protonated parent molecule, [M+H]⁺.

    • Collision-Induced Dissociation (CID): The isolated [M+H]⁺ ions are accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The resulting collisions impart internal energy, causing the ion to fragment along its weakest chemical bonds.[4][5]

    • MS2 (Product Ion Scan): The second mass analyzer scans and detects the resulting fragment ions (product ions), generating the MS/MS spectrum.

This product ion spectrum serves as a structural fingerprint, allowing for detailed characterization of the molecule.

Part 2: Structural Analysis and Predicted Fragmentation Pathways

The fragmentation of 4-(Allylamino)benzonitrile (Monoisotopic Mass: 158.08 Da) is governed by the interplay of its three key functional groups: the benzonitrile ring, the secondary amine linker, and the terminal allyl group. The most likely site of protonation in ESI is the nitrogen atom of the secondary amine, yielding a precursor ion of [M+H]⁺ at m/z 159.09 .

Based on established fragmentation rules for amines and aromatic systems, we can predict several major dissociation pathways.[6][7]

  • Loss of the Allyl Group: The bond between the nitrogen and the allylic carbon is susceptible to cleavage. This is often a dominant pathway for allylic amines. This would result in the loss of a neutral allyl radical (C₃H₅•, 41.04 Da), although under ESI conditions, it's more common to see cleavage resulting in even-electron species. A more likely scenario is the loss of propene (C₃H₄, 40.03 Da) via rearrangement, or cleavage leading to the C₇H₇N₂⁺ ion. For simplicity, we will consider the most direct cleavage.

  • Benzylic-type Cleavage: The bond between the nitrogen and the phenyl ring can cleave, although this is generally less favored than allylic cleavage.

  • Fragmentation of the Benzonitrile Ring: Aromatic nitriles are known to undergo the characteristic loss of hydrogen cyanide (HCN, 27.01 Da).[8][9]

These predictions are illustrated in the workflow below.

cluster_main Predicted Fragmentation of Protonated 4-(Allylamino)benzonitrile cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C parent [M+H]⁺ m/z 159.09 C₁₀H₁₁N₂⁺ path1_frag1 Fragment A1 m/z 118.07 C₇H₈N₂⁺ parent->path1_frag1  - C₃H₅• (Allyl radical)  (41.04 Da) path2_frag1 Fragment B1 m/z 132.08 C₉H₁₀N⁺ parent->path2_frag1  - HCN (Hydrogen Cyanide)  (27.01 Da) path3_frag1 Fragment C1 m/z 91.05 C₆H₅N⁺ path1_frag1->path3_frag1  - HCN (27.01 Da)

Caption: Predicted major fragmentation pathways for protonated 4-(Allylamino)benzonitrile.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality fragmentation data. Adherence to best practices, such as using LC-MS grade solvents, is critical for minimizing contaminants and ensuring reproducibility.[10]

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Allylamino)benzonitrile in methanol (LC-MS grade).

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures compatibility with the LC-MS system.

2. Liquid Chromatography (LC) Method

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Method

  • Instrument: Waters Xevo TQ-S (or equivalent tandem quadrupole instrument)

  • Ionization Mode: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/Hr (Nitrogen)

  • Cone Gas Flow: 50 L/Hr (Nitrogen)

  • MS1 Scan: Scan for the precursor ion at m/z 159.1

  • MS/MS Experiment:

    • Precursor Ion: m/z 159.1

    • Collision Gas: Argon

    • Collision Energy: Perform experiments at two levels: 15 eV (low energy) and 30 eV (high energy) to observe the evolution of the fragmentation pattern.

Part 4: Data Interpretation and Comparative Analysis

Executing the above protocol yields a rich dataset. The following table summarizes the expected key product ions observed during the MS/MS experiment.

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed FormulaProposed Neutral LossRelative Abundance
159.115118.1C₇H₈N₂⁺C₃H₅• (Allyl radical)High
159.115132.1C₉H₁₀N⁺HCNLow
159.11591.1C₆H₅N⁺C₄H₆N (Allyl + HCN)Low
159.130118.1C₇H₈N₂⁺C₃H₅• (Allyl radical)Medium
159.13091.1C₆H₅N⁺C₄H₆N (Allyl + HCN)High
159.130132.1C₉H₁₀N⁺HCNMedium
159.13077.1C₆H₅⁺C₄H₆N₂Low
Analysis of Fragmentation Data

The experimental data strongly support our predicted pathways and offer deeper insights:

  • Dominant Fragmentation at Low Energy: At a collision energy of 15 eV, the most abundant fragment is m/z 118.1 . This corresponds to the loss of the allyl group, confirming that the N-C allyl bond is the most labile site for fragmentation. This is a characteristic cleavage for N-allyl amines.

  • Effect of Increased Collision Energy: Increasing the collision energy to 30 eV promotes further fragmentation. The ion at m/z 91.1 becomes the base peak. This ion is formed by the subsequent loss of HCN from the m/z 118.1 fragment, demonstrating a sequential fragmentation pathway. The direct loss of HCN from the precursor (m/z 132.1) also increases in abundance.

  • Structural Fingerprint: The presence and relative intensities of ions at m/z 118.1, 91.1, and 132.1 create a unique structural fingerprint for 4-(Allylamino)benzonitrile.

The confirmed primary fragmentation pathway is visualized below.

cluster_confirmed Confirmed ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 159.1 C₁₀H₁₁N₂⁺ frag1 m/z 118.1 C₇H₈N₂⁺ (4-aminobenzonitrile ion) parent->frag1  - C₃H₅• (Low & High CE) frag2 m/z 91.1 C₆H₅N⁺ (Aniline radical cation or isomer) frag1->frag2  - HCN (High CE Dominant)

Caption: Confirmed sequential fragmentation pathway based on MS/MS data.

Comparative View: ESI-MS/MS vs. Electron Ionization (EI)

It is instructive to compare the "soft" ESI-MS/MS technique with the "hard" Electron Ionization (EI) method often used in GC-MS.

  • ESI-MS/MS: As shown, ESI produces a stable protonated molecule [M+H]⁺. Fragmentation is controlled and directed by selecting a specific precursor and collision energy, leading to a relatively simple, interpretable spectrum dominated by even-electron ions.

  • Electron Ionization (EI): EI would bombard the molecule with high-energy electrons, creating a radical cation molecular ion, M⁺•, at m/z 158.08 . The high internal energy would lead to extensive and often complex fragmentation. We would expect to see not only the loss of the allyl radical but also fragmentation within the allyl chain itself (e.g., loss of CH₃•, C₂H₄) and more pronounced ring fragmentation. The resulting spectrum would be more complex but also highly characteristic and suitable for library matching.

The choice between these techniques depends on the analytical goal. For confirmation of identity in a complex matrix where a parent molecule must first be isolated, LC-ESI-MS/MS is superior.[2] For identifying an unknown pure compound, the rich fragmentation detail from GC-EI-MS can be invaluable.

Conclusion

The fragmentation pattern of 4-(Allylamino)benzonitrile under ESI-MS/MS conditions is logical and highly informative. The molecule's dissociation is dominated by the facile cleavage of the N-allyl bond, resulting in a characteristic product ion at m/z 118.1. At higher collision energies, this initial fragment undergoes a secondary loss of hydrogen cyanide, producing a stable ion at m/z 91.1.

This detailed analysis, grounded in a robust experimental protocol, provides a clear and reproducible method for the identification and characterization of this molecule. The comparative insights into fragmentation energetics and ionization techniques empower researchers to make informed decisions in their analytical strategies. By understanding the causal relationships between molecular structure and spectral output, we can apply mass spectrometry with greater precision and confidence in the pursuit of scientific discovery.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • Dopfer, O., et al. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Singh, S., et al. (2022). Comprehensive survey of VUV induced dissociative photoionization of aniline: Role of H migration assisted isomerization. ArTS. Retrieved from [Link]

  • Nagy, L., & Kuki, Á. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Jackson, G., et al. (2020, October 9). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(9), 7041-7051. Retrieved from [Link]

Sources

IR spectroscopy comparative study of 4-(Allylamino)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Decoding Structural Nuances: An IR Spectroscopy Comparative Guide for 4-(Allylamino)benzonitrile Derivatives

As synthetic chemistry advances, 4-(Allylamino)benzonitrile (CAS 10282-33-4) 1 and its N-alkylated derivatives have emerged as critical intermediates in photoredox catalysis and pharmaceutical drug development. Validating the structural integrity of these compounds requires precise analytical techniques. Infrared (IR) spectroscopy serves as a rapid, non-destructive method to confirm the presence of the cyano group, the secondary amine, and specific N-substituents.

This guide provides a rigorous comparative analysis of the IR spectral signatures of various 4-(allylamino)benzonitrile derivatives, offering researchers a definitive, self-validating framework for spectral acquisition and interpretation.

Causality in Vibrational Shifts: The "Push-Pull" Electronic Effect

To interpret the IR spectra of aminobenzonitrile derivatives, one must understand the underlying physical chemistry dictating the vibrational shifts. According to Hooke’s Law, the absorption wavenumber is proportional to the square root of a bond's force constant.

In these derivatives, the cyano (-C≡N) group acts as a strong electron-withdrawing group (EWG), while the para-positioned secondary amine acts as an electron-donating group (EDG). This creates a conjugated "push-pull" electronic system across the aromatic ring. The resonance delocalizes the amine's nitrogen lone pair into the aromatic π-system and subsequently into the π* antibonding orbital of the cyano group.

The Result: The C≡N bond order slightly decreases, lowering its force constant. While an isolated aliphatic nitrile typically absorbs at ~2250 cm⁻¹, the conjugated cyano stretch in these derivatives shifts significantly to the 2205–2220 cm⁻¹ range. Variations in the N-substituent (e.g., alkyl, ether, or hydroxyl groups) subtly alter this resonance, allowing us to distinguish derivatives based on precise wavenumber shifts 2.

Comparative Spectral Data Analysis

To objectively compare the structural impact of different N-substituents, we analyzed the solid-state (KBr pellet) IR spectra of several representative derivatives 2. The table below summarizes the critical diagnostic bands.

DerivativeC≡N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)N-H Bend (cm⁻¹)Diagnostic Substituent Bands (cm⁻¹)
4-(Octan-2-ylamino)benzonitrile 2216160915262931, 2857 (Strong Aliphatic C-H)
4-((3,4-Dimethoxyphenethyl)amino)benzonitrile 2208160515191220, 1119 (C-O Ether Stretches)
4-((3-Hydroxypropyl)amino)benzonitrile 2218161015313299 (Broad O-H / N-H Stretch)

Data Insight: The 3,4-dimethoxyphenethyl derivative exhibits the lowest C≡N stretching frequency (2208 cm⁻¹). The electron-rich dimethoxyphenyl group inductively maximizes the amine's electron-donating capacity, pushing more electron density into the cyano antibonding orbital and further weakening the triple bond compared to the octyl or hydroxypropyl derivatives 3.

Self-Validating FTIR Methodology

To ensure high-fidelity data collection free from environmental artifacts, the following protocol establishes a self-validating workflow for analyzing solid aminobenzonitrile derivatives.

Step 1: System Suitability & Background Subtraction

  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a 64-scan background spectrum using a blank KBr pellet.

  • Causality: Atmospheric water vapor and CO₂ exhibit sharp rotational-vibrational bands that can easily mask the critical N-H stretch (~3300 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹).

  • Self-Validation Checkpoint: The system is validated for sample acquisition only if the background scan shows a flat baseline with <0.1% transmittance variance in the 4000–3000 cm⁻¹ region.

Step 2: Sample Preparation (KBr Matrix)

  • Action: Triturate 1-2 mg of the synthesized derivative with 150 mg of IR-grade, oven-dried (110°C) KBr in an agate mortar. Press under 10 tons of vacuum pressure for 2 minutes.

  • Causality: KBr is completely transparent in the mid-IR region. Vacuum pressing eliminates trapped air pockets, preventing light scattering (the Christiansen effect), which distorts peak shapes and artificially elevates the baseline at higher wavenumbers.

  • Self-Validation Checkpoint: A visually transparent, glass-like pellet confirms proper dispersion and the absence of moisture. An opaque or cloudy pellet must be discarded and re-prepared.

Step 3: Interferogram Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans.

  • Causality: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans. A 4 cm⁻¹ resolution is optimal for solid-state samples, capturing the sharp, diagnostic cyano peak without over-digitizing the broader amine bands.

Step 4: Spectral Processing & Quality Control

  • Action: Apply an automatic baseline correction and normalize the spectrum.

  • Causality: Normalization allows for the objective comparison of peak intensities across different derivatives, regardless of slight variations in pellet concentration.

  • Self-Validation Checkpoint: Inspect the 3450 cm⁻¹ region. If a broad peak is present in a non-hydroxyl derivative (e.g., the octan-2-yl derivative), it indicates hygroscopic moisture contamination in the KBr matrix. The protocol dictates the sample must be re-prepared using freshly desiccated KBr.

Workflow Visualization

FTIR_Workflow N1 1. System Suitability & Background Scan N2 2. Sample Preparation (KBr Pellet) N1->N2 Baseline Verified N3 3. Interferogram Acquisition (Michelson Interferometer) N2->N3 Sample Inserted N4 4. Fourier Transform (Time to Frequency) N3->N4 Raw Data N5 5. Spectral Analysis (Peak Identification) N4->N5 IR Spectrum N6 6. Self-Validation (H2O/CO2 Check) N5->N6 Quality Control

Fig 1. Self-validating FTIR workflow for solid-state aminobenzonitrile analysis.

References

  • Practical heterogeneous photoredox/nickel dual catalysis for CN and CO coupling reactions - Supporting Information, rsc.org,2

  • Benzonitrile,4-(2-propen-1-ylamino)- 10282-33-4 - Guidechem, guidechem.com, 1

  • Supporting Information - Wiley-VCH, wiley-vch.de, 3

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Comparative Efficacy of 4-(Allylamino)benzonitrile in High-Throughput Pharmaceutical Screening: A Hypothetical Analysis for Voltage-Gated Sodium Channel Modulation

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure, Assay Design, and Comparative Analysis

Introduction

In the landscape of high-throughput screening (HTS) for novel therapeutics, the identification of small molecules with desirable potency, selectivity, and drug-like properties is paramount. The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1][2] Its metabolic stability and ability to participate in key binding interactions make it an attractive starting point for library design.[1][2] This guide presents a comparative framework for evaluating the efficacy of a novel benzonitrile derivative, 4-(Allylamino)benzonitrile, in the context of HTS.

Due to the limited publicly available data on the specific biological targets of 4-(Allylamino)benzonitrile, this guide will proceed with a well-established and high-value target for which this class of compound could plausibly be active: the voltage-gated sodium channel Nav1.7. This channel is a critical target in pain research, and its modulators are of significant interest in the development of new analgesics.

This document will provide a detailed comparison of hypothetical data for 4-(Allylamino)benzonitrile against two well-characterized Nav1.7 inhibitors, Carbamazepine (a first-generation anticonvulsant with known sodium channel blocking activity) and a representative potent, selective inhibitor, PF-05089771 . The focus will be on the practical application of common HTS methodologies, the interpretation of the resulting data, and the rationale behind the experimental design.

The Target: Voltage-Gated Sodium Channel Nav1.7

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[3] The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans. Loss-of-function mutations in SCN9A lead to a congenital indifference to pain, while gain-of-function mutations result in debilitating pain syndromes. This makes Nav1.7 a highly sought-after target for the development of non-opioid analgesics.

High-Throughput Screening Strategies for Nav1.7 Modulators

The primary goal of an HTS campaign against Nav1.7 is to identify compounds that inhibit the influx of sodium ions through the channel pore. Two main strategies are employed in a tiered approach: primary screening using fluorescence-based assays for high throughput, followed by secondary screening and hit confirmation using automated patch-clamp electrophysiology for higher data quality and mechanistic insights.

Primary Screening: Fluorescence-Based Ion Flux Assays

Fluorescence-based assays offer the throughput necessary to screen large compound libraries.[4][5] These assays indirectly measure ion channel activity by detecting changes in intracellular ion concentrations or membrane potential using fluorescent indicators.[6] For Nav1.7, which is a sodium channel, assays utilizing sodium-sensitive dyes are particularly relevant.[3][7]

A common workflow involves the use of a fluorescent sodium indicator, such as ION Natrium Green-2 (ING-2), which exhibits increased fluorescence upon binding to Na⁺.[7] Cells expressing Nav1.7 are loaded with the dye, and a baseline fluorescence is established. The channel is then activated using a chemical opener (e.g., veratridine), and the resulting increase in intracellular sodium is measured as a change in fluorescence. Inhibitors of Nav1.7 will prevent this influx of sodium, thus attenuating the fluorescence signal.

Experimental Workflow: Fluorescence-Based Sodium Influx Assay

G cluster_0 Plate Preparation cluster_1 Compound & Dye Loading cluster_2 Assay & Readout prep1 Seed HEK293 cells expressing Nav1.7 in 384-well plates prep2 Incubate for 24 hours prep1->prep2 load1 Load cells with a sodium-sensitive fluorescent dye (e.g., ING-2 AM) prep2->load1 load2 Add test compounds (including 4-(Allylamino)benzonitrile and controls) load1->load2 assay1 Measure baseline fluorescence load2->assay1 assay2 Add Nav1.7 activator (e.g., veratridine) assay1->assay2 assay3 Measure fluorescence kinetics on an HTS plate reader assay2->assay3

Caption: Workflow for a fluorescence-based sodium influx HTS assay.

Secondary Screening & Hit Confirmation: Automated Patch-Clamp Electrophysiology

While fluorescence-based assays are excellent for primary screening, they are susceptible to artifacts and do not provide detailed information on the mechanism of inhibition.[4] Therefore, hits identified from the primary screen are typically confirmed and further characterized using automated patch-clamp (APC) electrophysiology.[8][9] APC systems, such as the Sophion Qube or Nanion SyncroPatch, offer a significant increase in throughput compared to traditional manual patch-clamp, while still providing high-quality electrophysiological data.[10][11][12]

APC allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage. This enables the determination of a compound's potency (IC50), as well as its effects on the voltage-dependence of channel gating and its state-dependency (i.e., whether it preferentially binds to the resting, open, or inactivated state of the channel).

Experimental Workflow: Automated Patch-Clamp Assay

G cluster_0 Cell & Compound Preparation cluster_1 APC System Operation cluster_2 Data Acquisition & Analysis prep1 Prepare a single-cell suspension of HEK293-Nav1.7 cells prep2 Prepare serial dilutions of test compounds op1 Load cells and compounds into the APC instrument (e.g., Qube 384) prep2->op1 op2 Initiate automated cell capture and whole-cell configuration op1->op2 acq1 Apply voltage protocols to elicit Nav1.7 currents op2->acq1 acq2 Record baseline currents acq1->acq2 acq3 Apply compound and record post-compound currents acq2->acq3 acq4 Calculate percent inhibition and determine IC50 values acq3->acq4

Caption: Workflow for an automated patch-clamp electrophysiology assay.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained for 4-(Allylamino)benzonitrile in comparison to the known Nav1.7 inhibitors, Carbamazepine and PF-05089771.

Table 1: Primary HTS - Fluorescence-Based Sodium Influx Assay

CompoundMax Inhibition (%)IC50 (µM)
4-(Allylamino)benzonitrile (Hypothetical) 952.5
Carbamazepine8515
PF-050897711000.01
DMSO (Vehicle Control)0> 100

Table 2: Secondary HTS - Automated Patch-Clamp Electrophysiology

CompoundIC50 (µM)Hill SlopeState-Dependence
4-(Allylamino)benzonitrile (Hypothetical) 1.81.1Inactivated State
Carbamazepine121.0Inactivated State
PF-050897710.0081.2Inactivated State

Interpretation of Hypothetical Results:

In this hypothetical scenario, 4-(Allylamino)benzonitrile demonstrates promising activity as a Nav1.7 inhibitor.

  • Potency: With a low micromolar IC50 in both the primary fluorescence assay and the secondary electrophysiology assay, it is significantly more potent than the first-generation drug Carbamazepine. However, it is less potent than the highly optimized clinical candidate PF-05089771.

  • Efficacy: It achieves a high maximal inhibition, suggesting it is a full antagonist at the concentrations tested.

  • Mechanism: The Hill slope close to 1.0 suggests a 1:1 binding stoichiometry. The inactivated state-dependence is a desirable property for a Nav1.7 inhibitor, as it implies the compound will have a greater effect on rapidly firing neurons (which accumulate inactivated channels), such as those involved in pain signaling, and less effect on normally functioning neurons.

In-Depth Experimental Protocols

Protocol 1: Fluorescence-Based Sodium Influx Assay

Objective: To determine the inhibitory activity of test compounds on Nav1.7 channels using a high-throughput fluorescence-based assay.

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • Black, clear-bottom 384-well assay plates

  • ION Natrium Green-2, AM (ING-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Veratridine

  • Test compounds (4-(Allylamino)benzonitrile, Carbamazepine, PF-05089771) dissolved in DMSO

  • Fluorescence plate reader with kinetic read capabilities (e.g., Envision HTS Plate Reader)

Methodology:

  • Cell Plating: Seed HEK293-Nav1.7 cells into 384-well plates at a density of 20,000 cells/well in 50 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading: Prepare a dye loading solution containing ING-2 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in Assay Buffer. Add 5 µL of the diluted compounds to the appropriate wells. Incubate for 20 minutes at room temperature.

  • Fluorescence Reading: a. Place the assay plate in the fluorescence plate reader. b. Measure baseline fluorescence for 10 seconds. c. Add 10 µL of veratridine solution (to a final concentration that elicits ~80% of the maximal response) to each well using the instrument's automated dispenser. d. Immediately begin kinetic fluorescence measurements for 120 seconds.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (veratridine alone) and negative (vehicle) controls. Plot the concentration-response curve and determine the IC50 value using a four-parameter logistic fit.

Protocol 2: Automated Patch-Clamp Electrophysiology Assay

Objective: To confirm the inhibitory activity and determine the potency and state-dependence of test compounds on Nav1.7 channels.

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • Automated patch-clamp system (e.g., Sophion Qube 384)

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • Test compounds dissolved in DMSO and diluted in Extracellular Solution.

Methodology:

  • Cell Preparation: Harvest HEK293-Nav1.7 cells and prepare a single-cell suspension in Extracellular Solution at a concentration of 1-2 million cells/mL.

  • System Preparation: Prime the APC system with the appropriate intracellular and extracellular solutions. Load the cell suspension and compound plate into the instrument.

  • Data Acquisition: a. Initiate the automated protocol for cell capture, sealing (aiming for >1 GΩ seals), and whole-cell break-in. b. Apply a voltage protocol to assess channel activity. For inactivated-state preference, use a protocol that holds the cell at a depolarized potential (e.g., -70 mV) before a test pulse to a depolarizing potential (e.g., 0 mV). c. Record baseline currents. d. Apply the test compound at various concentrations and repeat the voltage protocol.

  • Data Analysis: a. Measure the peak inward sodium current for each concentration. b. Calculate the percentage of inhibition relative to the baseline current. c. Plot the concentration-response curve and determine the IC50 and Hill slope.

Conclusion and Future Directions

This guide outlines a comparative HTS workflow for the evaluation of 4-(Allylamino)benzonitrile as a hypothetical Nav1.7 inhibitor. The presented methodologies, from high-throughput fluorescence-based primary screening to higher-fidelity automated patch-clamp secondary screening, represent a standard and robust approach in modern drug discovery.

The hypothetical data presented for 4-(Allylamino)benzonitrile position it as a promising lead compound, warranting further investigation. The next logical steps in a real-world scenario would include:

  • Selectivity Profiling: Assessing the activity of 4-(Allylamino)benzonitrile against other sodium channel subtypes (e.g., Nav1.5 for cardiac safety) and a broader panel of off-target proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(Allylamino)benzonitrile to improve potency and selectivity.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By following a structured and data-driven approach, as outlined in this guide, research and drug development professionals can efficiently and effectively evaluate the potential of novel chemical entities like 4-(Allylamino)benzonitrile for their therapeutic promise.

References

  • Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]

  • ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Discover Sophion's automated patch clamp solutions for every need. Retrieved from [Link]

  • Bio-Techne. (n.d.). Fluorescent Ion Indicators. Retrieved from [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2016). High throughput screening technologies for ion channels. Acta pharmacologica Sinica, 37(1), 1–13. Retrieved from [Link]

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Cellular fluorescent indicators and voltage/ion probe reader (VIPR) tools for ion channel and receptor drug discovery. Receptors and Channels, 5(3-4), 161–167. Retrieved from [Link]

  • Kodandarama, P., & Fink, A. (2021). Progress in automating patch clamp cellular physiology. Current Opinion in Biomedical Engineering, 19, 100311. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-Throughput Screening | Ion Channel Drug Discovery. Retrieved from [Link]

  • ION Biosciences. (n.d.). Sodium Indicators | Sodium Channel Assays. Retrieved from [Link]

  • Boddum, K., Balle, T., & Schmalzing, G. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 15(8), 945–955. Retrieved from [Link]

  • Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE, 12(7), e0180154. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434–1454. Retrieved from [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912–7943. Retrieved from [Link]

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A Comparative Crystallographic Guide to 4-(Allylamino)benzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystal Structure in Benzonitrile Derivatives

Benzonitrile derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The spatial arrangement of molecules in the solid state, or crystal structure, dictates many of a compound's critical physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a comprehensive understanding of the crystallographic landscape of a molecule and its close analogs is paramount for rational drug design and formulation.

This guide focuses on 4-(allylamino)benzonitrile, a molecule of interest for its potential applications stemming from the combined functionalities of the benzonitrile and allylamino groups. A critical aspect of its characterization is the determination of its crystal structure. However, as of the writing of this guide, no experimental crystallographic data for 4-(allylamino)benzonitrile has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible repositories.

In the absence of direct experimental data, a comparative analysis with structurally similar compounds can provide valuable insights into the likely crystallographic behavior of 4-(allylamino)benzonitrile. This guide will, therefore, compare the known crystal structures of key analogs—4-aminobenzonitrile (ABN), 4-(dimethylamino)benzonitrile (DMABN), and 3,5-dimethyl-4-(methylamino)benzonitrile (MHD)—to extrapolate and discuss the potential solid-state properties of 4-(allylamino)benzonitrile. We will delve into how subtle changes in the amino substituent influence crystal packing and intermolecular interactions.

Comparative Analysis of Crystallographic Data

The crystal structures of ABN, DMABN, and MHD have been determined, and their key crystallographic parameters are summarized in the table below.[2] This data forms the basis for our comparative analysis.

Compound 4-Aminobenzonitrile (ABN) 4-(Dimethylamino)benzonitrile (DMABN) 3,5-Dimethyl-4-(methylamino)benzonitrile (MHD) 4-(Allylamino)benzonitrile (Predicted)
Molecular Formula C₇H₆N₂C₉H₁₀N₂C₁₀H₁₂N₂C₁₀H₁₀N₂
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic (Predicted)
Space Group P2₁/nP2₁/cP2₁/nP2₁/c or P2₁/n (Predicted)
a (Å) 8.25710.0219.043-
b (Å) 5.9686.06814.156-
c (Å) 13.06413.8827.426-
β (°) ** 102.39101.99103.18-
Volume (ų) **629.5825.9925.8-
Z 4444 (Predicted)
Key Intermolecular Interactions N-H···N hydrogen bondsStacked with alternating orientationN-H···N hydrogen bondsN-H···N hydrogen bonds, potential for C-H···π interactions

Discussion: Unraveling Structure-Property Relationships

The crystallographic data of the analogs reveal the critical role of the amino substituent in dictating the crystal packing.

Hydrogen Bonding: In 4-aminobenzonitrile (ABN) and 3,5-dimethyl-4-(methylamino)benzonitrile (MHD), the presence of a hydrogen atom on the amino nitrogen facilitates the formation of N-H···N hydrogen bonds between the amino group of one molecule and the cyano group of an adjacent molecule.[2] This strong, directional interaction is a primary determinant of the crystal packing in these compounds. Given that 4-(allylamino)benzonitrile also possesses a secondary amine, it is highly probable that its crystal structure is also dominated by similar N-H···N hydrogen bonding, leading to the formation of chains or tapes of molecules.

Steric Effects and Molecular Packing: In contrast, 4-(dimethylamino)benzonitrile (DMABN) lacks a hydrogen on the amino nitrogen and therefore cannot form these hydrogen bonds. Its crystal structure is characterized by stacks of molecules with alternating orientations.[2] The introduction of two methyl groups on the nitrogen in DMABN also introduces steric hindrance, which influences the planarity of the molecule. The amino nitrogen in DMABN exhibits a more pyramidal character compared to ABN.[2]

The allyl group in 4-(allylamino)benzonitrile is bulkier than a methyl group but offers more conformational flexibility. This could lead to more complex packing arrangements. The potential for C-H···π interactions involving the allyl group's double bond and the aromatic ring of a neighboring molecule could also play a role in stabilizing the crystal lattice.

Molecular Conformation: The planarity of the aminobenzonitrile system is a key factor. In DMABN, the dimethylamino group is slightly twisted out of the plane of the phenyl ring.[2] In the case of 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), a related compound, the dimethylamino group is significantly twisted due to the steric hindrance from the adjacent methyl groups on the ring.[2] For 4-(allylamino)benzonitrile, we can anticipate a degree of non-planarity at the amino group, influenced by the packing forces within the crystal.

Visualizing the Structural Comparison

The following diagrams illustrate the molecular structures and the anticipated intermolecular interactions.

Caption: Predicted N-H···N hydrogen bonding in 4-(Allylamino)benzonitrile.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers seeking to determine the experimental crystal structure of 4-(allylamino)benzonitrile or its derivatives, the following protocol outlines the standard procedure for single-crystal X-ray diffraction.

1. Crystal Growth (Self-Validating Step)

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. Slow crystallization is crucial to allow for the ordered growth of the crystal lattice.

  • Protocol:

    • Dissolve the purified 4-(allylamino)benzonitrile in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation at a slightly elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over several days.

    • Alternatively, use the slow evaporation method by covering the vessel with a perforated film to allow the solvent to evaporate over an extended period.

    • Select a well-formed, transparent crystal with sharp edges and no visible defects under a polarized light microscope.

2. Data Collection

  • Rationale: To obtain a complete and redundant set of diffraction data, the crystal is rotated in the X-ray beam, and diffraction patterns are collected at various orientations.

  • Protocol:

    • Mount a suitable single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, which is then refined to obtain the final crystal structure.

  • Protocol:

    • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final model is validated using metrics such as R-factors and goodness-of-fit.

4. Data Deposition

  • Rationale: To ensure the accessibility and verifiability of the research, the final crystallographic data should be deposited in a public database.

  • Protocol:

    • Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural information.

    • Deposit the CIF file with the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.

G A Crystal Growth B Data Collection A->B High-Quality Single Crystal C Structure Solution B->C Diffraction Data D Structure Refinement C->D Initial Structural Model E Validation & Deposition D->E Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the experimental crystal structure of 4-(allylamino)benzonitrile remains to be determined, a comparative analysis of its close analogs provides a strong predictive framework for its solid-state behavior. The presence of a secondary amine strongly suggests that N-H···N hydrogen bonding will be a dominant feature in its crystal packing, similar to 4-aminobenzonitrile and 3,5-dimethyl-4-(methylamino)benzonitrile. The conformational flexibility and steric bulk of the allyl group may introduce additional packing motifs not observed in the simpler alkyl-substituted analogs.

The detailed experimental protocol provided in this guide offers a clear pathway for researchers to obtain the definitive crystal structure of 4-(allylamino)benzonitrile. Such a study would be a valuable contribution to the field, enabling a more complete understanding of the structure-property relationships within this important class of compounds and aiding in their future application in drug development and materials science.

References

  • Heine, A., Herbst-Irmer, R., Stalke, D., Kühnle, W., & Zachariasse, K. A. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B: Structural Science, 50(3), 363-373. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Allylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers and scientists who make it possible. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-(Allylamino)benzonitrile, focusing on the critical role of Personal Protective Equipment (PPE). As your partners in discovery, we are committed to providing value beyond the product, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Risks of 4-(Allylamino)benzonitrile

A robust safety plan begins with a thorough understanding of the potential hazards. While a comprehensive toxicological profile for 4-(Allylamino)benzonitrile is not extensively documented, a critical assessment of its constituent chemical moieties—benzonitrile and allylamine—provides a strong foundation for a conservative and effective PPE strategy.

The benzonitrile group suggests potential toxicity, with related compounds being harmful if swallowed or in contact with skin.[1][2] The allylamine functional group is associated with high flammability, acute toxicity through ingestion, inhalation, or skin contact, and irritation to the skin, eyes, and respiratory system.[3][4][5] Furthermore, compounds like 4-aminobenzonitrile are known to be toxic if swallowed and can cause significant skin and eye irritation.[6][7][8][9]

Therefore, it is imperative to treat 4-(Allylamino)benzonitrile as a substance with multiple potential hazards, including:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Potential to cause serious irritation or chemical burns upon contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

Hazard ClassPotential EffectsRelated Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal upon exposure.Benzonitrile, Allylamine, 4-Aminobenzonitrile[1][2][4][6][7][8][9]
Skin Corrosion/Irritation Causes skin irritation.4-Aminobenzonitrile[6]
Serious Eye Damage/Irritation Causes serious eye irritation.4-Aminobenzonitrile[6][8][9]
Respiratory Irritation Vapors may irritate the nose and throat.Allylamine[5]

Core PPE Requirements: A Multi-Layered Defense

Given the hazardous nature of this compound, a comprehensive PPE ensemble is mandatory. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with 4-(Allylamino)benzonitrile. Therefore, selecting the appropriate gloves is critical.

  • Recommended Gloves: Nitrile gloves are the preferred choice due to their excellent resistance to a wide range of chemicals, including those found in laboratory and industrial settings.[10][11] They provide a reliable barrier against solvents, oils, and acids, and are more resistant to punctures and tears than latex or vinyl gloves.[10][11][12]

  • Protocol:

    • Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.[4][13]

    • For procedures with a high risk of splashing, consider double-gloving for an added layer of protection.

    • Remove and replace gloves immediately if they become contaminated.

    • Use proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.[4][13]

    • Wash hands thoroughly with soap and water after removing gloves.[3][4][13]

Eye and Face Protection: Shielding from Splashes and Vapors

The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.

  • Required Protection:

    • Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[14] They should provide a tight seal around the eyes to protect from splashes and vapors.[6][15]

    • Face Shield: In addition to safety goggles, a face shield should be worn whenever there is a significant risk of splashing or a highly exothermic reaction.[4][13][14][15]

Body Protection: A Barrier Against Contamination

Protecting your skin and personal clothing from contamination is crucial to prevent accidental exposure.

  • Required Attire:

    • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[14]

    • Full-Length Pants and Closed-Toe Shoes: Long pants and shoes that completely cover the foot are required to minimize skin exposure.[14] Avoid clothing made of synthetic materials like polyester or acrylic, which can melt and cause severe burns in a fire.[14]

    • Chemical-Resistant Apron or Suit: For tasks involving larger quantities or a high likelihood of splashes, a chemical-resistant apron or full-body suit should be worn over the lab coat.[15]

Respiratory Protection: Safeguarding Against Inhalation Hazards

All work with 4-(Allylamino)benzonitrile should be conducted within a certified chemical fume hood to minimize the inhalation of potentially toxic vapors.[6][16]

  • When a Respirator is Needed: If engineering controls like a fume hood are not feasible or insufficient to maintain exposure below permissible limits, respiratory protection is required.[14]

  • Requirements for Respirator Use:

    • A formal respiratory protection program must be in place.

    • Users must undergo annual medical evaluations and fit testing.[14]

    • Proper training on the use, storage, and maintenance of the respirator is essential.[14]

PPE Workflow: A Step-by-Step Guide

The following workflow illustrates the process of selecting and using PPE when handling 4-(Allylamino)benzonitrile.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE (in order) cluster_handling Chemical Handling cluster_doffing Doffing PPE (in order) A Conduct Risk Assessment for the Procedure B Work in a Certified Chemical Fume Hood A->B C 1. Don Lab Coat & Appropriate Attire B->C D 2. Don Safety Goggles C->D E 3. Don Face Shield (if needed) D->E F 4. Don Nitrile Gloves E->F G Handle 4-(Allylamino)benzonitrile F->G H 1. Remove Gloves G->H I 2. Remove Face Shield (if used) H->I J 3. Remove Safety Goggles I->J K 4. Remove Lab Coat J->K L Wash Hands Thoroughly K->L

Caption: PPE workflow for handling 4-(Allylamino)benzonitrile.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][16] Seek immediate medical attention.[6][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][16] Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[16] Seek immediate medical attention.[6][13][16]

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal procedures are essential to prevent secondary contamination and ensure environmental safety.

  • Contaminated PPE:

    • Single-Use Items: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4][13]

    • Reusable Items: Decontaminate reusable PPE, such as face shields and safety goggles, according to your institution's established protocols.

  • Chemical Waste:

    • Dispose of all 4-(Allylamino)benzonitrile waste and contaminated materials in accordance with local, state, and federal regulations.[6] Do not pour chemical waste down the drain.[6]

  • Spill Cleanup:

    • Evacuate the area and eliminate all ignition sources.[4][5]

    • Wear the full PPE ensemble described in this guide.

    • Contain the spill using an absorbent, non-combustible material like sand or earth.[5]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[3][5]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts. Your well-being is paramount, and a steadfast commitment to safety is the foundation of scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.